DIETHYLTIN OXIDE
Description
Structure
2D Structure
Properties
IUPAC Name |
diethyl(oxo)tin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.O.Sn/c2*1-2;;/h2*1H2,2H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFQSQLWWRJUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90313378 | |
| Record name | Stannane, diethyloxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90313378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3682-12-0 | |
| Record name | Diethyltin oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, diethyloxo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, diethyloxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90313378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYLTIN OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5WB3632R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Role As a Chemical Intermediate:a Significant Area of Research Focuses on the Synthesis of Diorganotin Oxides and Their Subsequent Use As Intermediates. Diethyltin Oxide Can Be Synthesized Via the Hydrolysis of Diethyltin Dihalides, Such As Diethyltin Dichloride, in the Presence of a Base Like Sodium Hydroxide.chemicalbook.comthe Reaction Precipitates the Polymeric Oxide, Which Can then Be Isolated.
Once synthesized, these oxides are valuable precursors for a wide range of other organotin compounds. For instance, they react with carboxylic acids to form diorganotin dicarboxylates or with mercaptans to yield diorganotin dimercaptides. gelest.com These derivatives have been extensively studied for applications such as heat stabilizers for polyvinyl chloride (PVC), where they prevent thermal degradation of the polymer. lupinepublishers.com
Table 2: Example Synthesis of Diethyltin (B15495199) Oxide
| Reactants | Conditions | Product | Reference |
|---|---|---|---|
| Diethyltin dichloride ((C₂H₅)₂SnCl₂) | Aqueous sodium hydroxide (NaOH) solution added dropwise to pH 10.5 | Diethyltin oxide ((C₂H₅)₂SnO) | chemicalbook.com |
The Alkoxide Exchange/insertion Mechanism:this Mechanism Involves an Initial Reaction Between the Organotin Oxide and the Alcohol Reactant to Form a Tin Alkoxide.gelest.comchemicalbook.comthis Step Involves an Associative Exchange of a Ligand on the Tin Center with the Alcohol.rsc.orgthe Newly Formed Tin Alkoxide then Coordinates with the Carbonyl Group of the Ester. This is Followed by the Insertion of the Carbonyl Group into the Sn O Bond of the Tin Alkoxide.rsc.orgthe Final Step is an Associative Exchange with Another Alcohol Molecule, Which Releases the Transesterified Product and Regenerates the Tin Alkoxide, Thus Completing the Catalytic Cycle.rsc.orgchemicalbook.com
Catalysis in Organic Synthesis
Dialkyltin oxides are versatile catalysts, particularly for reactions involving hydroxyl groups. gelest.com They are employed extensively in esterification, transesterification, and polymerization reactions. gelest.combnt-chemicals.comlupinepublishers.com
Diorganotin compounds like diethyltin (B15495199) oxide and, more commonly, dibutyltin (B87310) oxide, are effective catalysts for both direct esterification and transesterification. gelest.comsongwon.com They are particularly valuable for producing high-boiling esters and polyesters, which require elevated reaction temperatures (typically >180°C for esterification and >150°C for transesterification). gelest.com A key advantage of using these tin catalysts over conventional strong acids or bases is their selectivity, which leads to higher purity products by avoiding unwanted side reactions. gelest.comlupinepublishers.com The organotin oxide is often added at the beginning of the reaction and dissolves as it reacts with the alcohol or carboxylic acid reactants to form the active catalytic species. gelest.com
A significant application of dialkyltin oxides is in the regioselective functionalization of polyols, especially carbohydrates. wikipedia.org This process allows for the specific modification of one hydroxyl group in the presence of others with similar reactivity. rsc.orggoogle.com The mechanism relies on the reaction of the dialkyltin oxide with the polyol to form a cyclic stannylene acetal (B89532). rsc.orgmdpi.com
This stannylene acetal formation temporarily protects and activates specific hydroxyl groups. rsc.org For instance, in the functionalization of pyranosides, dibutyltin oxide can be used to selectively activate a secondary equatorial hydroxyl group that is adjacent to an axial one. mdpi.comresearchgate.net The subsequent reaction with an electrophile, such as an acyl or sulfonyl chloride, occurs preferentially at the activated oxygen atom. wikipedia.orgmdpi.com This method has been successfully used for regioselective O-acylation, O-alkylation, and O-sulfonylation reactions, providing a streamlined route to valuable, selectively modified carbohydrate intermediates. wikipedia.orgrsc.org
| Substrate (Example) | Catalyst System | Electrophile | Position of Selective Functionalization |
| Methyl α-D-mannopyranoside | Dibutyltin oxide (catalytic), TBAB | Tosyl Chloride (TsCl) | Equatorial O-3 position mdpi.comresearchgate.net |
| Various Glycosides | Dibutyltin oxide (stoichiometric or catalytic) | Benzyl Bromide (BnBr) | Equatorial hydroxyl adjacent to an axial one mdpi.com |
| Diols and Polyols | Dibutyltin oxide | Acyl Halides | Less sterically hindered hydroxyl group wikipedia.org |
Organotin compounds are crucial catalysts in the synthesis of several important classes of polymers. lupinepublishers.com
Polyesters: Dialkyltin oxides are used as transesterification catalysts in the production of polyesters and alkyd resins, particularly at high temperatures. gelest.combnt-chemicals.com Their use can lead to polymers with higher molecular weights and improved properties. mdpi.com For example, they are employed in the synthesis of poly(ethylene vanillate), a bio-based polyester. mdpi.com
Polyurethanes: While dibutyltin dilaurate is more common, dialkyltin oxides also serve as catalysts in the formation of polyurethanes, which result from the reaction of polyols with polyisocyanates. bnt-chemicals.comwikipedia.org They are also used as curing catalysts in polyurethane coatings. bnt-chemicals.com The catalytic mechanism is believed to involve the formation of a ternary complex between the tin catalyst, the alcohol, and the isocyanate. gelest.com
Silicones: Organotin catalysts are used for the vulcanization and curing of silicone resins. bnt-chemicals.comwikipedia.org
Carbon-Carbon Bond Forming Reactions (e.g., Coupling, Allylation, Cycloaddition)
Dialkyltin oxides, acting as Lewis acid catalysts, are effective in promoting various carbon-carbon bond-forming reactions. While specific literature on diethyltin oxide in this context is sparse, its chemical behavior is analogous to the more extensively studied dibutyltin oxide (DBTO). These compounds facilitate reactions such as allylations and cycloadditions by activating substrates. sigmaaldrich.comsigmaaldrich.com
Allylation Reactions: Dibutyltin oxide has been successfully employed as a catalyst for the allyl-transfer reaction from tertiary homoallylic alcohols to aldehydes. chemicalbook.comresearchgate.net In this process, the dialkyltin oxide is proposed to react with the homoallylic alcohol to form a tin alkoxide. This intermediate then undergoes a 'retro-allylation' to generate an allylic tin species, which subsequently adds to an aldehyde. chemicalbook.com This catalytic cycle efficiently produces secondary homoallylic alcohols in high yields. thieme-connect.com
Cycloaddition Reactions: The utility of dialkyltin oxides extends to cycloaddition reactions. For instance, dibutyltin oxide catalyzes the [3+2] cycloaddition of nitrile-containing compounds with trimethylsilyl (B98337) azide (B81097) to produce tetrazoles in high yields. researcher.life This catalytic activity highlights the ability of the tin center to coordinate with reactants and facilitate the formation of new heterocyclic ring systems. The role of dialkyltin oxides in these C-C bond-forming reactions underscores their utility as versatile Lewis acid catalysts in organic synthesis.
Table 1: Examples of Carbon-Carbon Bond Forming Reactions Catalyzed by Dibutyltin Oxide (DBTO)
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Product | Key Finding | Source(s) |
|---|---|---|---|---|---|---|
| Allyl-Transfer | Tertiary homoallylic alcohol | Aldehyde | DBTO | Secondary homoallylic alcohol | High yields (up to 99%) and regioselectivity for branched products. | chemicalbook.comthieme-connect.com |
| [3+2] Cycloaddition | 2-R-5-amino-1,3-oxazole-4-carbonitriles | Trimethylsilyl azide | DBTO | 5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles | High yields and tolerance of active functional groups. | researcher.life |
Ring-Opening Polymerizations
This compound is an effective catalyst for polymerization reactions, particularly for the ring-opening polymerization (ROP) of cyclic esters to form polyesters. Its catalytic activity can, in certain cases, surpass that of the more commonly used dibutyltin oxide (DBTO). The mechanism for ROP catalyzed by tin compounds is generally believed to proceed via a coordination-insertion pathway, where the monomer coordinates to the Lewis acidic tin center before being inserted into the growing polymer chain. rsc.org
Research has shown that this compound can significantly enhance the rate of polyesterification. In a patented process for producing polyesters from trimethylolpropane (B17298) and isophthalic acid at elevated temperatures (230°C), the use of this compound as a catalyst resulted in a 50% higher inherent viscosity in the final polymer compared to when DBTO was used under identical conditions. vulcanchem.com This suggests a greater catalytic activity at the tin centers in this compound for this specific application, leading to higher molecular weight polymers within a shorter timeframe. vulcanchem.com
Table 2: Comparative Catalytic Performance in Ring-Opening Polyesterification
| Catalyst | Monomer 1 | Monomer 2 | Temperature | Catalyst Loading | Outcome | Source(s) |
|---|---|---|---|---|---|---|
| This compound | Trimethylolpropane | Isophthalic Acid | 230°C | 0.05 wt.% | Polyester with acid number <10 in 4 hours; 50% higher inherent viscosity than DBTO. | vulcanchem.com |
| Dibutyltin Oxide | Trimethylolpropane | Isophthalic Acid | 230°C | 0.05 wt.% | Polyester with acid number <10 in 4 hours. | vulcanchem.com |
Catalytic Activity under Solvent-Free Conditions
The use of dialkyltin oxides as catalysts in solvent-free reaction conditions represents a significant advancement in green chemistry, offering benefits such as reduced waste, experimental simplicity, and often shorter reaction times. While most research in this area has utilized dibutyltin oxide (DBTO), the principles are applicable to this compound. These catalysts have proven particularly effective for the regioselective functionalization of polyols, such as carbohydrates. mdpi.com
A notable application is the regioselective tosylation of carbohydrate diols. A solvent-free method using catalytic DBTO (0.1 equiv.), tetrabutylammonium (B224687) bromide (TBAB), and N,N-diisopropylethylamine (DIPEA) as a base allows for the selective functionalization of a secondary equatorial hydroxyl group. mdpi.comresearchgate.net This approach avoids the laborious, multi-step procedures traditionally required for such transformations. For example, in the model substrate methyl α-D-mannopyranoside, this method achieves selective tosylation at the C-3 position with high efficiency. researchgate.net The first catalytic, solvent-free version of the related stannylene-mediated benzylation and allylation of polyols has also been developed, showcasing the broad utility of this methodology. acs.org These findings demonstrate that solvent-free conditions can enable catalytic approaches that are otherwise difficult to achieve in solution. acs.org
Table 3: Solvent-Free Regioselective Tosylation of Methyl α-D-Mannopyranoside using Catalytic DBTO
| Substrate | Reagents | Temperature | Time | Major Product | Yield | Source(s) |
|---|---|---|---|---|---|---|
| Methyl α-D-mannopyranoside | TsCl (1.5 equiv.), DIPEA (3 equiv.), TBAB (0.3 equiv.), DBTO (0.1 equiv.) | 75°C | 3 h | 3-O-tosyl derivative | 41% | researchgate.net |
Redox Chemistry and Reducing Abilities of Organotin Oxides
The redox chemistry of organotin(IV) oxides like this compound is characterized by the high stability of the tin(IV) oxidation state. In these compounds, tin possesses an oxidation number of +4, which is its highest and most stable state. Consequently, organotin(IV) oxides are not considered reducing agents, as a reducing agent must itself be oxidized (i.e., lose electrons), a process that is not feasible for Sn(IV) under normal conditions. ncert.nic.inlibretexts.org The primary chemical reactivity of this compound stems from the Lewis acidity of the tin center, not from redox activity.
While not reducing agents themselves, organotin oxides can be considered precursors in redox chemistry. Their most significant role in this context is their conversion to organotin hydrides (R₂SnH₂), which are potent and versatile reducing agents in organic synthesis. wikipedia.org The cleavage of the stable Sn-O bond in a dialkyltin oxide by a suitable hydride source, such as an organosilicon hydride, yields the corresponding organotin dihydride. researchgate.net This conversion allows the stable, easily handled oxide to serve as a storage form for the more reactive hydride.
Biological Activity Studies:the Biological Effects of Organotin Compounds Have Been a Subject of Intense Research. the Toxicity and Biocidal Properties Are Highly Dependent on the Number and Nature of the Organic Groups Attached to the Tin Atom.uu.nlwhile Triorganotin Compounds Like Tributyltin Oxide Tbto Are Known for Their Potent Fungicidal and Bactericidal Properties, Diorganotin Compounds Are Generally Less Toxic.uu.nlearly Studies on the Biochemical Effects of Organotins Identified That Diethyltin Dichloride Acts As a Metabolic Inhibitor by Affecting Mitochondrial Respiration, Specifically A Keto Acid Oxidizing Enzyme Complexes.uu.nlthis Line of Inquiry Suggests a Research Trajectory for Diethyltin Oxide in Toxicology and Biochemistry to Understand Its Specific Interactions with Biological Systems and Compare Its Activity to Other Di and Tri Organotin Compounds.
Conventional Synthetic Routes for Organotin(IV) Compounds
The synthesis of organotin(IV) compounds, which are the precursors to diethyltin (B15495199) oxide, is typically achieved through two main strategies: the alkylation of tin halides and direct synthesis from metallic tin.
A prevalent method for creating tin-carbon bonds is the alkylation of tin(IV) halides, most commonly tin tetrachloride (SnCl₄). uu.nlgelest.com This process involves reacting SnCl₄ with organometallic reagents that act as alkyl group donors. uu.nl Grignard reagents (RMgX) are frequently used for this purpose, though controlling the extent of alkylation to achieve partially substituted products can be difficult unless the alkyl group (R) is sterically bulky. lupinepublishers.com The reaction often proceeds to completion, yielding tetraorganotin compounds (R₄Sn). lupinepublishers.comwikipedia.org
Another significant industrial method involves the use of organoaluminum compounds, such as trialkylaluminum (R₃Al). gelest.comlupinepublishers.com Unlike Grignard reagents, these reactions can be controlled to produce partially alkylated organotin halides directly, such as dibutyltin (B87310) dichloride. lupinepublishers.com
Once a tetraorganotin compound (like tetraethyltin) is formed, the desired organotin halides (e.g., diethyltin dichloride) can be generated through a redistribution reaction, also known as the Kocheshkov comproportionation. uu.nlwikipedia.org This reaction involves heating the tetraorganotin compound with the appropriate stoichiometric amount of tin tetrachloride. gelest.comwikipedia.org
| Method | Reactants | Primary Product | Reference |
| Grignard Reaction | Tin Tetrachloride (SnCl₄), Alkylmagnesium Halide (RMgX) | Tetraorganotin (R₄Sn) | lupinepublishers.comwikipedia.org |
| Organoaluminum Alkylation | Tin Tetrachloride (SnCl₄), Trialkylaluminum (R₃Al) | Alkyltin Halides (RₓSnCl₄₋ₓ) | gelest.comlupinepublishers.com |
| Kocheshkov Redistribution | Tetraorganotin (R₄Sn), Tin Tetrachloride (SnCl₄) | Organotin Halides (R₃SnCl, R₂SnCl₂) | uu.nlwikipedia.org |
The direct synthesis of organotin halides involves the reaction of metallic tin with an organic halide. rjpbcs.com This was the first method ever reported for preparing an organotin compound, demonstrated by Edward Frankland in 1849 with the reaction of iodoethane and metallic tin to produce diethyltin diiodide. wikipedia.orgthieme-connect.de The process is often carried out at elevated temperatures and may require a catalyst. rjpbcs.comthieme-connect.de For instance, the commercial production of dimethyltin (B1205294) dichloride is achieved through the direct reaction of methyl chloride with tin in the presence of a catalyst. lupinepublishers.com Various catalysts, including organic bases like triethylamine in the presence of iodine, can be used to facilitate the reaction between alkyl halides and metallic tin. thieme-connect.de In some cases, the reaction can proceed without a catalyst, as seen in the synthesis of dibenzyltin chloride from benzyl chloride and tin powder. rjpbcs.com
Hydrolytic Condensation Pathways to Diorganotin Oxides
Diorganotin oxides, such as diethyltin oxide, are typically not synthesized directly but are derived from the hydrolysis of corresponding diorganotin dihalides.
The most common route to diorganotin oxides is the alkaline hydrolysis of diorganotin dihalides (R₂SnX₂). gelest.comthieme-connect.com In the case of this compound, the precursor is diethyltin dichloride. The hydrolysis is a stepwise process. The initial step, common for most diorganotin dihalides, involves the formation of intermediate species. iucr.orgiucr.org Studies on the hydrolysis of various diorganotin dihalides have revealed the formation of several intermediates, including dimeric tetraorganodistannoxanes. acs.orgpsu.edu
The complete hydrolysis of diorganotin dihalides with small organic groups, such as ethyl or phenyl, ultimately leads to the formation of insoluble polymeric oxides, denoted as (R₂SnO)n. iucr.orgiucr.org The process is often carried out by reacting the diorganotin dihalide with an aqueous base like sodium hydroxide. gelest.comgoogle.com The resulting oxide precipitates from the aqueous solution. gelest.com
The nature of the final product is highly dependent on the steric bulk of the alkyl groups attached to the tin atom. iucr.orgiucr.org While small groups like methyl and ethyl yield amorphous, polymeric oxides, bulky organic groups like tert-butyl lead to the formation of soluble, cyclic trimers, (R₂SnO)₃. iucr.orgiucr.orgacs.org
| Hydrolysis Stage | Intermediate/Product Species | Structural Characteristics | Reference |
| Initial Hydrolysis | Dimeric 'hydroxide halide' - R₂Sn(OH)X | Dimeric structure | iucr.orgiucr.org |
| Further Hydrolysis | Dimeric tetraorganodistannoxanes - [R₂(X)SnOSn(Y)R₂]₂ | Ladder-like structures with pentacoordinate tin | acs.orgpsu.edu |
| Complete Hydrolysis (small R groups) | Polymeric oxide - (R₂SnO)n | Amorphous, insoluble polymer | iucr.orgiucr.org |
| Complete Hydrolysis (bulky R groups) | Trimeric oxide - (R₂SnO)₃ | Soluble, six-membered Sn₃O₃ rings | iucr.orgacs.org |
The formation of the final polymeric structure of this compound is a result of polycondensation reactions. Following the initial hydrolysis of the diorganotin dihalide to form monomeric or dimeric hydroxylated species, these intermediates undergo condensation where water molecules are eliminated to form Sn-O-Sn linkages, known as stannoxane bonds. gelest.com This process continues, leading to the growth of a polymer chain. iucr.org For diorganotin compounds with less bulky substituents like the ethyl groups in diethyltin dichloride, this condensation process results in the formation of insoluble, polymeric materials where the tin atoms are linked through oxygen bridges. iucr.orgiucr.org The exact structure of these polymers is often complex and not fully characterized. iucr.org The tendency to form these stable Sn-O-Sn bonds is strong, and simple diorganotin dihydroxides (R₂Sn(OH)₂) are rarely isolated as they readily eliminate water to form the corresponding oxides. gelest.com
Ligand-Based Synthetic Strategies for Organotin(IV) Oxide Complexes
Diorganotin oxides, such as dibutyltin oxide, serve as versatile starting materials for the synthesis of more complex organotin(IV) structures through ligand-based strategies. researchgate.net These reactions often involve the reaction of the diorganotin oxide with acidic or protic ligands, such as Schiff bases, diols, or carboxylic acids. mdpi.combsmiab.org
For example, organotin(IV) complexes can be prepared in a one-pot, multicomponent reaction using a diorganotin oxide (like dibutyltin oxide), an amine, and an aldehyde as starting materials. researchgate.net The stannoxane bond (Sn-O-Sn) in the diorganotin oxide is cleaved by the acidic protons of the ligands, leading to the formation of new coordinate bonds between the tin atom and the ligand's donor atoms (e.g., nitrogen and oxygen). bsmiab.orgresearchgate.net This method allows for the creation of a wide variety of structures, including monomeric complexes with five-coordinated tin atoms, often exhibiting geometries like a distorted trigonal bipyramidal structure. researchgate.netbsmiab.org Interfacial polycondensation is another technique used, where organotin halides react with hydroxyl-containing compounds (diols) to form organotin polyethers. mdpi.com These strategies highlight the utility of diorganotin oxides as precursors for creating structurally diverse organotin(IV) complexes with tailored properties. uobabylon.edu.iq
Exploration of Emerging Synthesis Methods for Metal Oxide Nanoparticles Applicable to this compound
The fabrication of metal oxide nanoparticles has been a fertile area of research, driven by the unique size- and shape-dependent properties of these materials. Methodologies developed for inorganic metal oxides, such as tin oxide (SnO₂), can be adapted for organometallic compounds like this compound. This section explores the principles of these emerging techniques and their potential for synthesizing this compound nanoparticles.
Hydrothermal and solvothermal synthesis are versatile methods for producing crystalline materials from solutions at elevated temperatures and pressures. researchgate.net The primary distinction lies in the solvent used: water in the case of hydrothermal synthesis and an organic solvent for solvothermal methods. researchgate.net These techniques are particularly adept at controlling the size, morphology, and crystallinity of nanoparticles by manipulating reaction parameters such as temperature, pressure, reaction time, and the nature of the precursors and solvents. researchgate.net
While direct reports on the hydrothermal or solvothermal synthesis of this compound nanoparticles are not abundant in the literature, the principles can be extrapolated from studies on tin oxide and other metal oxides. researchgate.netresearchgate.net For instance, the hydrothermal synthesis of tin oxide nanoparticles often involves a tin salt precursor (like tin chlorides) in an aqueous medium, where temperature and pH are critical in directing the final particle size and structure. researchgate.netwipo.int
A hypothetical hydrothermal synthesis of this compound nanoparticles could involve the hydrolysis of a diethyltin(IV) precursor, such as diethyltin dichloride ((C₂H₅)₂SnCl₂), in a sealed autoclave. The reaction would proceed under elevated temperature and pressure, facilitating the controlled formation and crystallization of this compound nanoparticles. The use of capping agents or surfactants could be employed to prevent agglomeration and to direct the growth of specific crystal facets.
Solvothermal methods offer even greater control over the final product due to the wide range of organic solvents with different boiling points, polarities, and coordinating abilities that can be used. researchgate.net A solvothermal approach to this compound nanoparticles might utilize an alcohol or a glycol as the solvent. These solvents can also act as reactants or structure-directing agents, influencing the morphology of the resulting nanoparticles. The reaction of a dialkyltin oxide with an alcohol can lead to the formation of alkoxide derivatives, which can then be thermally decomposed in a controlled manner to yield the desired oxide nanoparticles.
Table 1: Comparison of Hydrothermal and Solvothermal Synthesis Parameters for Nanoparticle Production
| Parameter | Hydrothermal Synthesis | Solvothermal Synthesis |
|---|---|---|
| Solvent | Water | Organic Solvents (e.g., alcohols, glycols) |
| Temperature | Typically 100-300 °C | Wide range, can exceed 300 °C |
| Pressure | Autogenous, dependent on temperature | Autogenous, dependent on solvent and temperature |
| Advantages | Environmentally benign solvent, high reactivity of water at elevated temperatures | Greater control over particle morphology, can produce novel phases, suitable for water-sensitive precursors |
| Applicability to this compound | Hydrolysis of diethyltin halides or esters | Controlled decomposition of diethyltin alkoxides or carboxylates |
Chemical reduction and precipitation are bottom-up approaches that are widely used for the synthesis of nanoparticles from solution. mdpi.com These methods are often simple, scalable, and can be performed at relatively low temperatures.
Chemical Reduction
The chemical reduction method involves the reduction of metal ions in a solution by a reducing agent, leading to the formation of nanoparticles. mdpi.com This technique is commonly used for the synthesis of metallic nanoparticles, but it can also be adapted for the synthesis of metal oxides. For the synthesis of this compound nanoparticles, a suitable diethyltin(IV) precursor would be reduced. However, the direct reduction of the tin center in a dialkyltin oxide is less common for the synthesis of the oxide itself and is more relevant to the formation of tin metal or tin alloy nanoparticles.
A more applicable approach would be the reduction of a tin precursor to form tin nanoparticles, which are then subsequently oxidized in a controlled manner to form a this compound shell or hollow nanoparticles. For example, tin(II) chloride could be reduced using a strong reducing agent like sodium borohydride in the presence of a stabilizing agent to form tin nanoparticles. researchgate.net These nanoparticles could then be subjected to controlled oxidation.
Precipitation
Precipitation is a widely used and straightforward method for synthesizing nanoparticles. iosrjournals.org It involves the formation of a solid (the precipitate) from a solution by adding a precipitating agent. The size and morphology of the resulting nanoparticles can be controlled by adjusting parameters such as the concentration of reactants, temperature, pH, and the rate of addition of the precipitating agent. iosrjournals.org The use of surfactants or capping agents is also common to prevent particle aggregation. iosrjournals.org
The synthesis of dialkyltin oxides via precipitation is well-documented. For instance, the hydrolysis of di-n-octyltin dihalide with an aqueous alkali in the presence of a hydrocarbon solvent leads to the precipitation of di-n-octyltin oxide. google.com Similarly, dibutyltin oxide can be prepared by the alkaline hydrolysis of dibutyltin dichloride, resulting in its precipitation from the aqueous solution. gelest.com
Applying this to this compound, one could precipitate this compound nanoparticles from a solution of a diethyltin(IV) salt, such as diethyltin dichloride, by the controlled addition of a base like sodium hydroxide or ammonia. The reaction proceeds via the formation of an intermediate diethyltin hydroxide, which then dehydrates to form this compound.
(C₂H₅)₂SnCl₂ + 2NaOH → (C₂H₅)₂Sn(OH)₂ + 2NaCl (C₂H₅)₂Sn(OH)₂ → (C₂H₅)₂SnO + H₂O
By carefully controlling the reaction conditions, such as the rate of addition of the base and the temperature, it is possible to influence the nucleation and growth of the this compound particles, thereby controlling their size. The use of a surfactant during the precipitation process can further aid in the formation of well-dispersed nanoparticles. iosrjournals.org
Table 2: Key Parameters in the Precipitation Synthesis of Dialkyltin Oxide Nanoparticles
| Parameter | Influence on Nanoparticle Formation | Example from Literature (for related compounds) |
|---|---|---|
| Precursor | The choice of anion can affect reactivity and byproducts. | Di-n-octyltin dihalide, Dibutyltin dichloride google.comgelest.com |
| Precipitating Agent | The strength and concentration of the base influence the rate of hydrolysis and precipitation. | Aqueous alkali (e.g., NaOH) google.comgelest.com |
| Solvent | The solvent system can affect the solubility of reactants and the stability of the nanoparticles. | Aqueous solutions, hydrocarbon solvents google.com |
| Temperature | Affects reaction kinetics and the crystallinity of the product. | Maintained between 60°C and 100°C for di-n-octyltin oxide synthesis google.com |
| Surfactants/Capping Agents | Prevent particle aggregation and control particle size and shape. | Triton X-100 and Lauryl alcohol used in SnO₂ synthesis iosrjournals.org |
Advanced Spectroscopic Techniques in Organotin Chemistry
The structural analysis of organotin compounds, including this compound, relies on a suite of advanced spectroscopic techniques. Due to the presence of magnetically active isotopes and the sensitivity of the tin atom's electronic environment to its coordination sphere, methods such as multinuclear Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Mössbauer spectroscopy are particularly powerful. These techniques collectively provide a comprehensive picture of the molecular structure, bonding, coordination geometry, and dynamic behavior of this compound and its derivatives in both solid and solution states.
Multinuclear NMR spectroscopy is a cornerstone technique in the characterization of organotin compounds. The ability to probe various nuclei, including ¹H, ¹³C, and particularly the spin-½ ¹¹⁹Sn isotope, offers profound insights into the molecular framework and stereochemistry of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound complexes provides direct information about the ethyl groups attached to the tin atom. Typically, the methylene (-CH₂-) protons appear as a quartet, coupled to the methyl (-CH₃) protons, which in turn appear as a triplet. A key feature is the satellite peaks arising from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes. The two-bond tin-proton coupling constant, ²J(¹¹⁹Sn-¹H), for dialkyltin compounds is typically around 50 Hz and is sensitive to the C-Sn-C bond angle and the coordination at the tin center. researchgate.nethuji.ac.il
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, two distinct signals are expected for the non-equivalent carbons of the ethyl groups (-CH₂- and -CH₃). Similar to ¹H NMR, coupling to the tin isotopes provides valuable structural data. The one-bond tin-carbon coupling constant, ¹J(¹¹⁹Sn-¹³C), is a particularly sensitive probe of the hybridization and geometry at the tin atom. rsc.orglibretexts.org
| Parameter | Nucleus | Typical Chemical Shift (ppm) | Typical Coupling Constant (Hz) | Structural Information |
| Chemical Shift (δ) | ¹H (-CH₂Sn) | 1.0 - 1.5 | - | Electronic environment of protons |
| Chemical Shift (δ) | ¹H (-CH₃) | 1.1 - 1.6 | - | Electronic environment of protons |
| Coupling Constant (J) | ²J(¹¹⁹Sn, ¹H) | - | ~50 - 65 huji.ac.ilrsc.org | C-Sn-C bond angle, coordination |
| Chemical Shift (δ) | ¹³C (-CH₂Sn) | 5 - 15 | - | Electronic environment of carbons |
| Chemical Shift (δ) | ¹³C (-CH₃) | 10 - 20 | - | Electronic environment of carbons |
| Coupling Constant (J) | ¹J(¹¹⁹Sn, ¹³C) | - | 300 - 400+ rsc.org | Hybridization, C-Sn-C bond angle |
¹¹⁹Sn NMR Spectroscopy: The ¹¹⁹Sn nucleus is the most informative NMR probe for tin compounds due to its high natural abundance and wide chemical shift range, which spans over 5000 ppm. northwestern.edu The ¹¹⁹Sn chemical shift (δ¹¹⁹Sn) is highly sensitive to the coordination number and geometry of the tin atom. researchgate.net For simple tetra-coordinate dialkyltin compounds, signals typically appear in the +200 to -60 ppm range. However, this compound exists as a polymeric solid with higher-coordinate tin centers. By analogy with dibutyltin oxide, the tin atoms in this compound are expected to be five-coordinate, leading to a significant upfield shift in the ¹¹⁹Sn NMR spectrum. nih.gov
A fundamental application of NMR spectroscopy in organotin chemistry is the correlation of spectral parameters with the three-dimensional structure of the molecule.
Coordination Geometry: The coordination number at the tin atom has a profound and predictable effect on the ¹¹⁹Sn chemical shift. An increase in coordination number from four to five, or five to six, typically results in a large upfield shift (more negative ppm value) of the ¹¹⁹Sn resonance. researchgate.netnih.gov This relationship is invaluable for distinguishing between monomeric (four-coordinate) and aggregated or complexed (five- or six-coordinate) species.
Furthermore, scalar coupling constants provide quantitative geometric information. For instance, empirical correlations have been established for methyltin compounds that relate the magnitude of ¹J(¹¹⁹Sn, ¹³C) and ²J(¹¹⁹Sn, ¹H) to the C-Sn-C bond angle. electronicsandbooks.comresearchgate.net These correlations can be extended to diethyltin systems to provide estimations of their solution-state geometry.
| Coordination Number | Geometry | Typical ¹¹⁹Sn Chemical Shift Range (ppm) |
| 4 | Tetrahedral | +200 to -60 nih.gov |
| 5 | Trigonal Bipyramidal / Square Pyramidal | -90 to -190 nih.gov |
| 6 | Octahedral | -210 to -400 nih.gov |
Solution State Dynamics: Variable-temperature NMR studies can elucidate dynamic processes occurring in solution, such as ligand exchange or fluxional behavior of polymeric structures. Changes in chemical shifts, signal multiplicity, or line broadening as a function of temperature can provide thermodynamic and kinetic information about these processes. The dependence of the ¹¹⁹Sn chemical shift on solute concentration can also be used to study aggregation or dissociation equilibria in solution. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for characterizing key functional groups and confirming the structural nature of this compound. The most diagnostic feature in the IR spectrum is the absence of a sharp absorption band corresponding to a terminal tin-oxygen double bond (Sn=O), which would be expected for a monomeric structure. Instead, the spectrum is dominated by a strong, broad absorption band typically found in the 650-500 cm⁻¹ region. This band is assigned to the asymmetric stretching vibration of the Sn-O-Sn bridges, providing definitive evidence for the polymeric nature of the compound. researchgate.netsemanticscholar.org
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity | Significance |
| C-H stretch (ethyl) | 2980 - 2850 | Medium-Strong | Presence of ethyl groups |
| Sn-C stretch | 550 - 480 | Medium-Weak | Confirms Sn-C bonds |
| Sn-O-Sn asymmetric stretch | 650 - 500 | Strong, Broad | Evidence of polymeric structure researchgate.netresearchgate.net |
UV-Visible Spectroscopy: this compound is a colorless solid, and as such, it does not exhibit absorption in the visible region of the electromagnetic spectrum. Electronic transitions, such as σ → σ* transitions associated with the Sn-C and Sn-O bonds, occur in the ultraviolet (UV) region. However, UV-Visible spectroscopy is not typically employed for the primary structural elucidation of simple dialkyltin oxides as the information obtained is less specific compared to NMR, IR, or Mössbauer techniques.
Mass spectrometry provides information on the molecular weight and fragmentation pathways of compounds. Due to the polymeric nature of this compound, its analysis by techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) would involve the detection of oligomeric fragments or monomeric units generated in the ionization process.
A crucial feature in the mass spectrum of any tin-containing compound is the characteristic isotopic pattern of tin, which has several abundant isotopes. This pattern serves as a definitive signature for identifying fragments containing a tin atom. The fragmentation of a this compound unit would likely proceed through the loss of ethyl groups (as ethene or ethyl radicals) and cleavage of the Sn-O bonds.
¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of tin atoms in the solid state. It provides precise information about the oxidation state and the symmetry of the coordination sphere through two primary parameters: the Isomer Shift (IS, or δ) and the Quadrupole Splitting (QS, or ΔE_Q). dcu.ie
Isomer Shift (IS): The IS value is indicative of the s-electron density at the tin nucleus and is used to determine the oxidation state. For tin(IV) compounds like this compound, the IS values typically fall in the range of 1.00 to 1.60 mm/s (relative to a BaSnO₃ source).
| Parameter | Typical Value Range (mm/s) | Information Derived |
| Isomer Shift (IS or δ) | 1.00 - 1.60 | Confirms Sn(IV) oxidation state |
| Quadrupole Splitting (QS or ΔE_Q) | 2.00 - 3.50 | Indicates distorted five-coordinate geometry |
X-ray Diffraction Analysis for Solid-State Structural Determination
Crystal and Molecular Structures of this compound Derivatives
Single-crystal X-ray diffraction studies have been instrumental in determining the precise molecular structures of various this compound derivatives. These analyses reveal a diversity of structural motifs, largely influenced by the nature of the ligands attached to the tin center.
For instance, the hydrolysis of diethyltin diiodide typically results in a polymeric oxide structure. This polymeric nature arises from the propensity of tin to form oxo-clusters, leading to extended Sn-O-Sn ladder-like frameworks that are generally insoluble and exhibit high thermal stability .
In contrast, reactions of diorganotin(IV) oxides with ligands such as N-methyl p-fluorobenzohydroxamic acid lead to the formation of discrete molecular complexes. X-ray diffraction studies on dimethyltin, dibutyltin, and diphenyltin complexes with this ligand have confirmed a 1:2 stoichiometry, where the tin atom is six-coordinate. The coordination occurs through the carbonyl oxygen and the deprotonated hydroxyl group of two ligand molecules, resulting in a distorted octahedral geometry around the tin center nih.gov.
The reaction of dibutyltin oxide with 5-fluorouracil derivatives yields dimeric complexes. The crystal structure of [(5-Fluorouracil)-1-CH2CH2COOSn(n-Bu)2]4O2 reveals that two [(5-Fu)-1-CH2CH2COOSn(n-Bu)2]2O units are linked by a bridging oxygen atom. In this structure, the tin atoms adopt a distorted trigonal bipyramidal geometry nih.gov.
The structural diversity of organotin carboxylates is notable, with observed structures including monomers, dimers, tetramers, and polymers. This variety is often attributed to the different coordination modes of the carboxylate group nih.gov.
Table 1: Crystallographic Data for Selected Diorganotin(IV) Complexes
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| (CH₃)₂Sn[S₂P(CH₃)₂]₂ | Orthorhombic | C222₁ | 6.218 | 11.001 | 22.347 | 90 | dtic.mil |
| C₈H₂₀I₂P₂S₄Sn | Monoclinic | P2₁/a | 14.817 | 11.223 | 13.170 | 115.53 | dtic.mil |
This table presents a selection of crystallographic data to illustrate the structural parameters determined by X-ray diffraction.
Supramolecular Structures and Intermolecular Interactions
The formation of supramolecular structures is a key aspect of organotin chemistry, where weak and reversible non-covalent interactions guide the assembly of well-defined architectures frontiersin.org. These interactions can include hydrogen bonds, host-guest interactions, π-π stacking, and electrostatic effects frontiersin.org.
In diorganotin carboxylates, the steric bulk of the organic groups attached to the tin atom and the ligand can control the extent of molecular aggregation. For smaller organic groups, intermolecular interactions, such as bridging carboxylate ligands, can lead to aggregated structures. In contrast, bulkier groups can prevent such interactions, resulting in monomeric species in the solid state acs.org.
The concept of supramolecular chemistry is central to understanding how molecules recognize and interact with each other to form complex, organized structures mdpi.com. In the context of this compound derivatives, these interactions dictate the packing of molecules in the crystal lattice, influencing properties such as solubility and thermal stability.
Dimeric and Polymeric Architectures of Diorganotin Oxides
Diorganotin oxides, with the general formula (R₂SnO)n, exhibit a remarkable tendency to form a variety of aggregated structures, ranging from simple dimers to complex polymers. The specific architecture adopted is highly dependent on the steric and electronic properties of the organic substituents (R) attached to the tin atom.
Cyclic Dimeric and Trimeric Structures
When the organic substituents on the tin atom are sterically demanding, the formation of discrete, cyclic oligomers is favored over extended polymeric chains. This is due to the steric hindrance preventing the close approach of tin centers required for polymerization.
Diorganotin oxides can form dimeric (n=2) or trimeric (n=3) structures nih.gov. Sterically bulky organic groups promote the formation of four- or six-membered rings where the tin atoms are four-coordinate nih.gov. The basic hydrolysis of certain diorganotin diiodides can lead to the formation of cyclic trimers, such as (L₂SnO)₃ researchgate.netnih.gov.
These cyclic structures are characterized by a central core of alternating tin and oxygen atoms. The formation of these oligomers is a strategy to satisfy the coordination requirements of the tin atoms while accommodating the bulky organic ligands.
Sn-O-Sn Core Characterization
The Sn-O-Sn linkage is the fundamental building block of diorganotin oxide architectures. The characterization of this core provides crucial information about the bonding and structure of these compounds.
In polymeric diorganotin oxides, which are formed with less sterically demanding substituents like n-alkyl or phenyl groups, the Sn-O-Sn linkages create extended networks nih.gov. These polymers are often insoluble in common organic solvents due to strong intermolecular O→Sn interactions, which lead to five- or even six-coordinate tin atoms nih.gov.
The Sn-O bond itself is a key feature, and its properties can be investigated using various spectroscopic and diffraction techniques. For example, in tin oxide nanoparticles, the Sn-O functional group can be identified by a characteristic absorption peak in the Fourier-transform infrared (FTIR) spectrum nih.gov. X-ray photoelectron spectroscopy (XPS) can provide information about the oxidation state of tin and the presence of different oxygen species on the surface nih.govmdpi.com.
Computational Chemistry Approaches to Structural Analysis (e.g., DFT methods)
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for complementing experimental data in the structural analysis of this compound and its derivatives. DFT methods allow for the theoretical investigation of molecular geometries, electronic structures, and spectroscopic properties, providing insights that can be difficult to obtain through experimental means alone.
DFT calculations are used to optimize molecular geometries and predict various properties of molecules. This method is based on solving the time-independent Schrödinger equation for the electrons in a molecular system sapub.org. It has been widely applied to study the electronic structure of molecules with a good balance of accuracy and computational cost nih.gov.
In the context of organotin compounds, DFT can be used to model the nonlinear optical response of these molecules researchgate.net. Furthermore, DFT calculations can provide accurate information about the geometrical configuration and electron distribution, which is valuable for understanding the reactivity and interaction of these compounds sapub.org. For instance, DFT has been used to study the interaction between oxygen molecules and tin-based surfaces, providing insights into adsorption energies and reaction pathways researchgate.net.
The combination of DFT with experimental techniques provides a comprehensive understanding of the structural and electronic properties of this compound and its complexes. For example, DFT calculations can be used to interpret and assign vibrational spectra or to predict the geometries of transient species that are difficult to isolate and study experimentally.
Lewis Acidity of Diorganotin(IV) Cations
The Lewis acidity is influenced by the electron-withdrawing or donating properties of the alkyl or aryl groups attached to the tin atom. While a direct comparative scale for all dialkyltin(IV) cations can be complex and solvent-dependent, it is understood that the nature of the 'R' group modulates the electrophilicity of the tin center. oup.com For instance, the introduction of electron-withdrawing substituents on the tin atom enhances its Lewis acidity. oup.com This property is fundamental to the formation of the varied coordination complexes discussed below.
Complex Formation with Donor Ligands
The Et₂Sn²⁺ cation readily forms complexes with ligands containing oxygen, nitrogen, and sulfur donor atoms. These interactions lead to the formation of a wide array of molecular structures, from simple adducts to complex polymeric or polynuclear frameworks.
Interactions with Oxygen, Nitrogen, and Sulfur Donor Ligands
Oxygen Donor Ligands: Diethyltin(IV) exhibits a strong affinity for oxygen donor ligands. Complexes with carboxylates are particularly common and well-studied. For example, diethyltin(IV) forms complexes with hydroxymono- and di-carboxylic acids where coordination occurs through the carboxylate group and, depending on the pH, the hydroxyl group. rsc.org In the case of ligands like malic acid and tartaric acid, the formation of these complexes is robust enough to prevent the hydrolysis of the diethyltin(IV) cation in neutral solutions. rsc.org The reaction of diethyltin dichloride with ferrocenecarboxylic acid yields polynuclear diethyltin complexes, including a four-tin nuclear complex with a ladder framework. researchgate.net
Nitrogen Donor Ligands: A variety of nitrogen-containing ligands, including pyridines and Schiff bases, coordinate to the diethyltin(IV) center. nih.govresearchgate.netnih.gov For instance, diethyltin dichloride reacts with 1,10-phenanthroline (B135089) (phen), a bidentate N-donor ligand, to form complexes such as (C₂H₅)₂SnCl₂(phen). nih.gov In these complexes, the nitrogen atoms of the ligand coordinate to the tin center. While many studies focus on dimethyltin or dibutyltin analogues, the principles of coordination apply to diethyltin as well, leading to five- or six-coordinate structures. researchgate.netnih.gov For example, dimethyltin(IV) complexes with Schiff bases derived from 2-amino-3-hydroxypyridine (B21099) exhibit five-coordinate geometries. nih.gov
Sulfur Donor Ligands: Diethyltin(IV) also coordinates with sulfur-containing ligands, such as mercaptocarboxylic acids and thiolates. rsc.orgpsu.edu Studies on the complexation of diethyltin(IV) with mercaptocarboxylic acids, like mercaptoacetic acid and 2-mercaptopropionic acid, show the formation of highly stable complexes where coordination is dominated by the {COO⁻, S⁻} donor set. rsc.org Dithiocarbamates are another important class of sulfur-containing ligands that readily form complexes with diorganotin(IV) cations, typically acting as bidentate ligands through their two sulfur atoms. preprints.orgencyclopedia.pub This chelation results in various coordination geometries around the tin atom. preprints.orgencyclopedia.pub
A summary of representative diethyltin(IV) complexes with O, N, and S donor ligands is presented in Table 1.
Table 1: Representative Diethyltin(IV) Complexes with O, N, and S Donor Ligands
| Ligand Type | Example Ligand | Resulting Complex | Observed Coordination Geometry | Reference |
|---|---|---|---|---|
| Oxygen | Mercaptoacetic Acid | [Et₂Sn(MAA)] | Trigonal Bipyramidal | rsc.org |
| Oxygen | Malic Acid | [Et₂Sn(MA)] | Trigonal Bipyramidal | rsc.org |
| Oxygen | Ferrocenecarboxylic Acid | [(Et₂SnOC(O)Fc)₂O]₂ | Distorted Trigonal Bipyramidal | researchgate.net |
| Nitrogen | 1,10-Phenanthroline | (C₂H₅)₂SnCl₂(phen) | Octahedral (assumed based on analogues) | nih.gov |
| Nitrogen/Sulfur | 2-Pyridinethiol | [Et₂Sn(2-SC₅H₄N)₂] | Skew Trapezoidal Bipyramidal | psu.edu |
| Sulfur | 2-Mercaptopropionic Acid | [Et₂Sn(MPA)] | Trigonal Bipyramidal | rsc.org |
| Sulfur | Dimercaptosuccinic Acid | [Et₂Sn(DMSA)]₂ | Octahedral (dimeric) | rsc.org |
Chelation Modes and Ligand Denticity (e.g., Bidentate Carboxylate Coordination)
The manner in which a ligand binds to the tin center is defined by its denticity (the number of donor atoms attached to the metal) and chelation mode. Bidentate ligands, which bind through two donor atoms, are common in the coordination chemistry of this compound, leading to the formation of stable chelate rings. bsmiab.orgajbasweb.com
Carboxylate ligands, for instance, can coordinate to the tin atom in several ways, including monodentate, bidentate chelating, and bidentate bridging modes. In many diethyltin(IV) carboxylate complexes, the carboxylate group acts as a bidentate ligand, coordinating through both oxygen atoms to the same tin atom. ajbasweb.com This bidentate coordination is a recurring structural motif. For example, in the complex of diethyltin(IV) with 3-methylphenylethanoic acid, the carboxylate ligand exhibits a bidentate coordination mode.
The chelation mode of dithiocarbamate (B8719985) ligands is also a key feature of their complexes. They typically act as bidentate ligands, coordinating through both sulfur atoms to the tin center, which can result in tetrahedral, trigonal bipyramidal, or octahedral geometries. preprints.orgencyclopedia.pubmdpi.com The chelate effect, where a multidentate ligand forms a more stable complex than analogous monodentate ligands, is a significant driving force in the formation of these structures.
Coordination Geometries at the Tin Center
The coordination number and geometry around the tin atom in diethyltin(IV) complexes are flexible and are largely dictated by the nature of the coordinating ligands. The most common coordination numbers are four, five, and six, corresponding to tetrahedral, trigonal bipyramidal, and octahedral geometries, respectively, although higher coordination numbers have been reported for other diorganotins. bsmiab.org
Tetrahedral, Trigonal Bipyramidal, and Octahedral Configurations
Tetrahedral Geometry: A four-coordinate, tetrahedral geometry is the basic geometry for Sn(IV) compounds but is less common for diethyltin(IV) complexes with donor ligands, which tend to increase the coordination number beyond four. However, some diorganotin(IV) dithiocarbamates can exhibit a distorted tetrahedral geometry. preprints.org
Trigonal Bipyramidal Geometry: Five-coordinate complexes of diethyltin(IV) typically adopt a distorted trigonal bipyramidal geometry. rsc.orgresearchgate.netpsu.edu In this arrangement, the two ethyl groups usually occupy two of the three equatorial positions. This geometry is prevalent in complexes with various ligands, including mercaptocarboxylic acids like mercaptoacetic acid and 2-mercaptopropionic acid. rsc.org For example, the four-tin nuclear complex [(Et₂SnOC(O)Fc)₂O]₂ features tin atoms in a distorted trigonal bipyramidal configuration. researchgate.net
Octahedral Geometry: Six-coordinate diethyltin(IV) complexes generally exhibit a distorted octahedral geometry. rsc.org This is often observed when two bidentate ligands coordinate to the tin center. For instance, the dimeric complex of diethyltin(IV) with dimercaptosuccinic acid, [Et₂Sn(DMSA)]₂, features an octahedral geometry around each tin atom with a {2COO⁻, 2S⁻} donor set. rsc.org
A summary of observed coordination geometries in selected diethyltin(IV) complexes is provided in Table 2.
Table 2: Coordination Geometries of Selected Diethyltin(IV) Complexes
| Complex | Ligand | Coordination Number | Geometry | Reference |
|---|---|---|---|---|
| [Et₂Sn(MA)] | Malic Acid | 5 | Trigonal Bipyramidal | rsc.org |
| [(Et₂SnOC(O)Fc)₂O]₂ | Ferrocenecarboxylic Acid | 5 | Distorted Trigonal Bipyramidal | researchgate.net |
| [Et₂Sn(2-SC₅H₄N)₂] | 2-Pyridinethiol | 6 | Skew Trapezoidal Bipyramidal | psu.edu |
| [Et₂Sn(DMSA)]₂ | Dimercaptosuccinic Acid | 6 | Octahedral (in dimer) | rsc.org |
Influence of Ligand Steric and Electronic Properties on Geometry
The final coordination geometry adopted by a diethyltin(IV) complex is a result of a delicate balance between the steric bulk and the electronic properties of the coordinating ligands. bsmiab.org
Steric Effects: The size of the ligands can influence both the coordination number and the geometry of the complex. Bulky ligands can sterically hinder the approach of other ligands, potentially leading to lower coordination numbers. Conversely, smaller ligands allow for higher coordination numbers. The steric repulsion between ligands plays a significant role in determining the final arrangement of atoms around the tin center, often causing distortions from ideal geometries.
In essence, the interplay between the inherent Lewis acidity of the diethyltin(IV) cation and the steric and electronic characteristics of the coordinating ligands dictates the rich and varied structural chemistry of this compound complexes.
Intramolecular Coordination Interactions (e.g., N→Sn, O→Sn)
In the coordination chemistry of organotin compounds, including derivatives of this compound, the tin atom can expand its coordination number beyond four. This phenomenon is frequently facilitated by intramolecular coordination, where a donor atom, which is part of one of the organic substituents, forms a dative bond to the tin center. This results in the formation of a chelate ring and significantly influences the geometry and reactivity of the molecule. The most common types of these interactions involve nitrogen or oxygen atoms as the electron donors, leading to N→Sn or O→Sn coordination.
The presence of a substituent containing a donor atom (like nitrogen or oxygen) allows for the formation of a dative bond to the Lewis acidic tin(IV) center. This interaction increases the coordination number of the tin atom, typically from four to five or even six. The resulting geometry is often a distorted trigonal bipyramidal for pentacoordinate tin or an octahedral geometry for hexacoordinate tin. rsc.orgscispace.com In a trigonal bipyramidal arrangement, the intramolecularly coordinating donor atom and the most electronegative substituent usually occupy the axial positions. scispace.com
The strength of this intramolecular coordination is variable. Some interactions are strong and persist in both solid and solution states, while others are considered "hemi-labile," meaning they are relatively weak and may be broken or formed depending on the physical state or solvent. researchgate.net The N→Sn bond distance in such coordinated compounds can vary; for instance, in a dinuclear diorganotin sulfide (B99878) complex, the N→Sn distance was measured at 2.6335 Å. sci-hub.se In another organotin copper sulfide cage, the N→Sn bond distance was found to be 2.513 (3) Å. doi.org
Similarly, O→Sn intramolecular coordination is prevalent, especially in organotin compounds derived from ligands containing carbonyl or ether functionalities. rsc.org For example, studies on organotin-substituted crown ethers have shown intramolecular Sn−O distances ranging from 2.473(1) Å to 2.571(1) Å, leading to pentacoordinated or hexacoordinated tin centers. acs.org These interactions are crucial in stabilizing specific conformations and influencing the chemical behavior of the organotin moiety.
The table below presents representative intramolecular coordination bond distances found in various organotin compounds, illustrating the range of these interactions.
| Compound Type | Interaction | Bond Distance (Å) | Coordination Geometry |
| Diorganotin Sulfide Complex | N→Sn | 2.6335 | Distorted Trigonal Bipyramidal |
| Organotin Copper Sulfide Cage | N→Sn | 2.513(3) | Distorted Trigonal Bipyramidal |
| Organotin-substituted Crown Ether | O→Sn | 2.571(1) | Trigonal Bipyramidal |
| Organotin-substituted Crown Ether | O→Sn | 2.473(1) | Hexacoordinated |
This table provides illustrative data from related organotin compounds to demonstrate the concept of intramolecular coordination.
Dimer-Monomer Equilibria in Solution
Diorganotin oxides like this compound are typically polymeric or oligomeric in the solid state, featuring interconnected Sn-O-Sn linkages. wikipedia.orgwikipedia.org However, when dissolved in a solvent, these aggregated structures can dissociate, leading to a dynamic equilibrium between different oligomeric forms, most commonly a dimer-monomer equilibrium. researchgate.netfigshare.com This equilibrium is highly dependent on factors such as the nature of the organic groups on the tin atom, the concentration of the solution, the temperature, and the coordinating ability of the solvent.
The equilibrium can be represented as: 2 (Monomer) ⇌ Dimer
This process is often fast on the NMR timescale at room temperature, meaning that separate signals for the monomer and dimer are not observed. Instead, a single, averaged signal is seen in ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. researchgate.net The position of this averaged signal is a weighted average of the chemical shifts of the monomer and the dimer, and its temperature dependence can be used to study the thermodynamics of the equilibrium.
Detailed thermodynamic studies have been conducted on related systems, such as dibutyltin dialkoxides, to quantify the enthalpy (ΔH) and entropy (ΔS) of dimerization. acs.orgfigshare.com By analyzing the variation of ¹¹⁹Sn NMR chemical shifts with temperature, researchers can determine these key parameters. For instance, in toluene-d₈ solution, the dimerization of dibutyltin dibutoxide was found to have a ΔH of -69.5 ± 3.0 kJ mol⁻¹ and a ΔS of -197 ± 10 J mol⁻¹ K⁻¹. acs.orgfigshare.com The negative enthalpy value indicates that the dimerization process is exothermic, favoring the dimer at lower temperatures. The negative entropy value reflects the loss of translational and rotational freedom as two monomer units combine to form a single dimer.
Steric effects play a crucial role in these equilibria. Bulky organic substituents on the tin atom tend to disfavor the formation of the more sterically crowded dimer, shifting the equilibrium towards the monomer. acs.orgfigshare.com This is a key reason why monomers become more favored at room temperature when the alkoxide groups in dibutyltin dialkoxides are changed from primary to the bulkier secondary ones. acs.orgfigshare.com
The following table summarizes the thermodynamic parameters for the dimerization of representative dialkoxydibutylstannanes in toluene-d₈, which serve as a model for the behavior expected for this compound in solution.
| Compound | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) |
| Dibutyltin Dibutoxide | -69.5 ± 3.0 | -197 ± 10 |
| Dibutyltin Diisopropoxide | -67.1 ± 1.4 | -244 ± 9 |
Data sourced from studies on dialkoxydibutylstannanes, which provide a model for understanding the equilibria of this compound. acs.orgfigshare.com
Reactivity and Catalytic Applications of Diethyltin Oxide
Principles of Organotin(IV) Catalysis
Organotin(IV) compounds, including diethyltin (B15495199) oxide, are recognized for their significant catalytic activity in a variety of chemical transformations. researchgate.net Their effectiveness as catalysts stems from the inherent electronic and coordination properties of the tin atom. rsc.org These compounds typically function as mild Lewis acids, a characteristic that allows them to catalyze reactions under conditions that may not be suitable for stronger acid or base catalysts, thereby improving product purity by minimizing side reactions like dehydration. rsc.orggelest.com
The catalytic properties of organotin(IV) compounds are fundamentally linked to the Lewis acid character of the tin atom. rsc.orglupinepublishers.com Tin possesses empty 5d orbitals, which enables it to expand its coordination number beyond four, readily interacting with molecules that have non-bonding electron pairs, such as those containing oxygen or nitrogen atoms. rsc.orgmdpi.com This ability to coordinate with additional ligands allows the tin center to act as a template, bringing reactants together and facilitating the chemical transformation. rsc.orggelest.com
This expansion of the coordination sphere results in the formation of hypervalent species, typically with five or six coordinate geometries. rsc.orgmdpi.com The Lewis acidity of the tin atom, and thus its catalytic activity, is influenced by the organic groups attached to it; acidity generally increases as the number of electron-donating alkyl groups decreases. lupinepublishers.com In essence, the tin atom's capacity for labile ligand exchange and its ability to form these higher-coordinate intermediates are the cornerstones of its catalytic function. researchgate.netrsc.org
For reactions such as esterification and transesterification, two primary catalytic mechanisms involving organotin(IV) compounds have been proposed. rsc.org
Biological Interactions and Mechanistic Toxicology of Diethyltin Oxide
General Biological Activities of Organotin Compounds
Organotin compounds are a class of organometallic chemicals characterized by the presence of at least one covalent bond between a tin (Sn) atom and a carbon atom. uu.nluevora.pt They are categorized as mono-, di-, tri-, and tetraorganotins based on the number of organic groups attached to the tin atom. uu.nltuvsud.com These compounds have seen widespread use as stabilizers in PVC plastics, as industrial and agricultural biocides, and as catalysts. uu.nluevora.pt The biological activity and toxicity of organotin compounds are significant, with effects including neurotoxicity, immunotoxicity, and hepatotoxicity. uu.nlnih.gov The primary mechanism of their action often involves interaction with cellular and mitochondrial functions. nih.gov
The toxicity of organotin compounds is fundamentally dictated by the number and nature of the organic substituents (R groups) attached to the tin atom. uu.nluevora.pt Generally, for mammals, the toxicity follows the order: R3SnX > R2SnX2 > RSnX3, where X represents an anionic group. researchgate.net Tetraorganotins (R4Sn) exhibit toxicity similar to triorganotins, which is attributed to their in vivo conversion to the triorganotin form. uu.nl
Number of Organic Substituents : Tri-substituted organotins (R3SnX) are generally the most toxic class. uu.nlresearchgate.net For instance, triethyltin (B1234975) and trimethyltin (B158744) are known for their potent neurotoxic effects, while certain dibutyltin (B87310) and tributyltin compounds are potent immunotoxins. uu.nl Diorganotins (R2SnX2) are generally less toxic than their triorganotin counterparts but can still exert significant biological effects, such as the skin irritation caused by lower homolog dialkyltins. uu.nloup.com Mono-organotins (RSnX3) are the least toxic in this series. uu.nl
Nature of Organic Substituents : The type of organic group also plays a crucial role. Toxicity is influenced by the length of the alkyl chain. researchgate.netnih.gov For a series of diorganotins, increasing the carbon chain length leads to greater cytotoxicity. nih.gov This relationship is linked to the compound's hydrophobicity (lipophilicity); greater hydrophobicity often correlates with increased bioconcentration and thus higher toxicity. oup.comoup.com For example, within the trialkyltin series, tributyltin and triphenyltin (B1233371) are highly toxic, primarily used for their biocidal properties, whereas dioctyltins are less toxic and used as PVC stabilizers. uu.nltuvsud.com Compounds with aryl groups tend to be less toxic than those with alkyl groups. researchgate.net
The following table summarizes the general toxicity trend based on the number of organic substituents.
| Number of Substituents (n in RnSnX4-n) | General Toxicity Ranking | Primary Toxic Effects |
| 3 (Tri-substituted) | Highest | Neurotoxicity (e.g., Triethyltin), Immunotoxicity (e.g., Tributyltin) uu.nl |
| 4 (Tetra-substituted) | High (via conversion) | Similar to tri-substituted compounds uu.nl |
| 2 (Di-substituted) | Moderate | Immunotoxicity, Hepatotoxicity, Skin irritation uu.nl |
| 1 (Mono-substituted) | Low | Generally low toxicity, may cause liver effects at high doses uu.nl |
Cellular and Biochemical Targets and Mechanisms of Action
The toxic effects of organotins, including diethyltin (B15495199) oxide, are rooted in their interactions with specific cellular and biochemical pathways. A primary target for many of these compounds is the mitochondrion, the powerhouse of the cell, leading to significant disruption of cellular energy metabolism. nih.gov
Mitochondrial dysfunction is a hallmark of organotin toxicity. mdpi.comfrontiersin.orge-dmj.org These compounds can disrupt the mitochondrial membrane, interfere with the electron transport chain, and inhibit key enzymes involved in energy production. uu.nlresearchgate.net Diorganotins, such as diethyltin, are known to target mitochondrial processes, distinct from the actions of triorganotins. researchgate.net
Oxidative phosphorylation is the metabolic pathway where cells use enzymes to oxidize nutrients to produce adenosine (B11128) triphosphate (ATP). wikipedia.org Trialkyltin compounds are well-documented inhibitors of this process. scispace.comnih.gov They can act as uncouplers of oxidative phosphorylation or directly inhibit the ATP synthase complex. nih.gov Specifically, they can cause an exchange of chloride or hydroxyl ions across the inner mitochondrial membrane, which dissipates the proton gradient necessary for ATP synthesis. nih.gov While triorganotins are potent inhibitors, diorganotins like diethyltin dichloride also interfere with oxidative phosphorylation, primarily by inhibiting substrate oxidation. capes.gov.br This leads to decreased oxygen consumption and reduced ATP levels within the cell. uu.nl
Dialkyltin compounds, including diethyltin, are recognized as potent inhibitors of α-keto acid oxidase complexes. researchgate.net These enzyme complexes, such as pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase, are crucial for feeding substrates into the citric acid cycle. nih.govnih.gov The inhibitory action of diethyltin is similar to that of arsenicals and is attributed to its high affinity for dithiol groups present in the lipoic acid cofactor of these enzymes. researchgate.netscispace.com By binding to these dithiol groups, diethyltin effectively shuts down the activity of the entire dehydrogenase complex.
Triorganotins, on the other hand, have a more direct interaction with the F0 subunit of the ATP synthase complex, inhibiting the final step of ATP production. nih.gov While diethyltin's primary mitochondrial target is the α-keto acid oxidation step, this inhibition secondarily halts the supply of electrons to the electron transport chain, thereby affecting ATP synthesis. capes.gov.br
A key biochemical mechanism underlying the toxicity of organotins is their interaction with sulfhydryl groups (-SH or thiol groups) on proteins. researchgate.netfiveable.me Sulfhydryl groups are present in the amino acid cysteine and are critical for protein structure and function, including enzymatic activity. fiveable.menih.gov
Diorganotins like diethyltin have a strong affinity for vicinal (closely spaced) dithiol groups. researchgate.net This reactivity is central to their inhibition of α-keto acid dehydrogenases, which contain a dithiol in their lipoamide (B1675559) cofactor. researchgate.netscispace.com The formation of a stable chelate ring between the dialkyltin and the two sulfur atoms effectively inactivates the enzyme. researchgate.net Beyond these specific enzyme targets, the binding of organotins to sulfhydryl groups on other proteins can lead to widespread cellular dysfunction. researchgate.net This interaction is a form of alkylation, resulting in a stable thioether linkage that can alter protein conformation and function. thermofisher.com
Membrane Function Perturbations (e.g., Na,K-ATPases, F(O)F(1)-ATPases)
Organotin compounds are known to interact with and disrupt the function of biological membranes. A key target of this interaction is the class of membrane-bound enzymes known as ATPases, which are crucial for cellular energy transduction and ion transport. Biological membranes are often the initial barrier that toxic compounds must overcome to affect the cell. mdpi.com One of the most vital membrane proteins is Adenosine triphosphatase (ATPase), which is integral to the sodium-potassium pump. mdpi.com This pump, a P-type ATPase, establishes and maintains the electrochemical gradients of sodium (Na+) and potassium (K+) across the plasma membrane, a process fundamental for maintaining cell volume, resting membrane potential, and driving the transport of other solutes. nih.govnih.gov
The activity of Na+,K+-ATPase can be influenced by a variety of external factors and its inhibition is considered a meaningful indicator of cellular toxicity. mdpi.com Trialkyltin compounds, such as the closely related triethyltin, are noted for their potent effects on another class of ATPases, the F(O)F(1)-ATPases, also known as ATP synthases. These enzymes, located in the inner mitochondrial membrane, are responsible for oxidative phosphorylation. Triethyltin is known to cause a characteristic swelling of the myelin sheath in the central nervous system, a phenomenon linked to its effects on energy metabolism and ion balance. researchgate.net The neurotoxic actions of triethyltin are associated with the formation of intramyelin vacuoles and edema. researchgate.net While direct studies on diethyltin oxide are less common, the established mechanisms for other short-chain alkyltins suggest that perturbations of critical ATPase-dependent membrane functions are a significant aspect of their toxicology.
Induction of DNA Damage
Several organotin compounds have been shown to induce genotoxic effects, including DNA damage. This damage is often mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress. journalijar.com While research specifically detailing the genotoxicity of this compound is limited, studies on related dialkyltin compounds, such as dibutyltin, provide insight into the likely mechanisms.
Dibutyltin dilaurate has been shown to cause DNA damage in rat cerebral cortical cells, visualized through single-cell gel electrophoresis (comet assay), with damage increasing in a dose-dependent manner. scienceopen.com The proposed mechanism involves the generation of nitric oxide, which can damage DNA through base deamination and induce apoptosis. scienceopen.com Similarly, tributyltin (TBT) has been found to cause severe, concentration-dependent DNA damage in human hepatoma G2 cells. researchgate.net The comet assay, which detects a broad range of DNA lesions including single- and double-strand breaks and alkali-labile sites, is highly sensitive to this type of damage. researchgate.net The underlying cause is often linked to the disruption of calcium homeostasis and the generation of oxidative stress. researchgate.net Earlier research also demonstrated that stannous ions can generate ROS that lead to genetic damage. cdc.gov These findings suggest that the induction of DNA damage, likely via oxidative stress pathways, is a relevant toxicological endpoint for organotin compounds.
Immunotoxicological Profiles and Mechanisms
The immune system, particularly the thymus, is a primary target for certain organotin compounds. researchgate.netcdc.gov Dialkyltins, including dibutyltin and dioctyltin (B90728) compounds, are recognized for their potent immunotoxic effects. cdc.govuu.nl This toxicity is characterized by a direct and selective action on the thymus, leading to atrophy and suppression of T-cell-mediated immune responses. researchgate.netcdc.goveuropa.eu The immunotoxic potential varies among organotins, with the dialkyl and trialkyl forms being the most active. uu.nl For instance, oral exposure to dibutyltin and tributyltin compounds in rats leads to thymus atrophy, an effect not observed with monobutyltin (B1198712). uu.nl The critical endpoint for risk assessment of many di- and trisubstituted organotins is their immunotoxicity. who.int
Effects on Thymus and Lymphocyte Depletion
A hallmark of immunotoxicity for dialkyltins like dibutyltin and trialkyltins like tributyltin is the induction of thymus atrophy. uu.nleuropa.eutandfonline.com This is macroscopically observed as a significant reduction in thymus weight and size. cdc.gov Histologically, the effect manifests as a depletion of lymphocytes, specifically targeting the cortical thymocytes. cdc.govtandfonline.comtandfonline.com This loss of thymocytes results in a diminished T-cell population, which subsequently impairs T-cell-dependent immune functions. tandfonline.comtandfonline.com
The mechanism involves a direct cytotoxic action on thymocytes. cdc.gov Studies comparing various organotins have consistently shown that dialkyltins, in particular, cause a marked reduction in the lymphocyte population within the thymus. cdc.gov This depletion is a direct consequence of the compound's effect within the organ, leading to a suppressed immune state.
Interference with Thymocyte Proliferation (Cytostatic Effects)
The depletion of thymocytes caused by certain organotins is not only due to cell death but also to a direct interference with cell proliferation. Dialkyltins appear to directly inhibit the proliferation of lymphocytes. cdc.gov This cytostatic effect primarily targets the immature, rapidly dividing thymocytes within the thymus. nih.gov
Studies on bis(tri-n-butyltin)oxide (TBTO) have shown that the resulting thymus involution is likely caused primarily by the inhibition of thymocyte proliferation. tandfonline.comtandfonline.com Gene expression profiling in mice exposed to TBTO revealed a suppression of cell proliferation markers. tandfonline.comtandfonline.com While some organotins can induce apoptosis (programmed cell death) in thymocytes in vitro, studies suggest that at doses that cause thymus atrophy in vivo, the primary mechanism is the antiproliferative effect on immature thymocytes rather than the induction of apoptosis in mature thymocytes. cdc.govnih.gov
Neurotoxicological Considerations
Neurotoxicity is a significant toxicological endpoint for a specific subset of organotin compounds. researchgate.net Accidental human exposures have confirmed the potent neurotoxic nature of short-chain alkyltins. researchgate.net The primary symptoms include encephalopathy, headaches, convulsions, and altered consciousness, which are linked to morphological changes in the brain. researchgate.net However, this potent neurotoxicity is not a universal characteristic of all organotin compounds and shows strong structure-activity relationships. uu.nl While immunotoxicity is the critical effect for many organotins, neurotoxic effects are typically observed at higher dose levels and are not considered the primary endpoint for risk assessment of compounds like dibutyltin or tributyltin. europa.eu
Encephalopathy and Morphological Alterations in Brain Regions
While certain organotin compounds are well-documented neurotoxins, the specific effects of this compound on the brain are not clearly established in the available scientific literature. For instance, triethyltin is known to induce encephalopathy characterized by brain and spinal cord swelling, resulting from fluid accumulation between myelin layers and the formation of intramyelin vacuoles. researchgate.net Similarly, exposure to trimethyltin has been shown to cause neuronal necrosis, particularly in the limbic system of the brain, including the hippocampus. researchgate.net This damage can lead to behavioral changes such as aggression and memory loss. researchgate.netcdc.gov
However, studies comparing the neurotoxicity of different organotin compounds have indicated that these effects are not universal across the class. Research in rats has shown that while trimethyltin and triethyltin produce clear neurotoxic effects, no signs of neuronal damage or edema were observed with diethyltin. uu.nl This suggests that the neurotoxic potential of organotin compounds is highly dependent on the specific nature of the organic groups attached to the tin atom.
Mechanisms of Neurotoxic Action (e.g., K+ Gradient Imbalance)
The precise mechanisms underlying the neurotoxicity of organotin compounds are still under investigation, with current hypotheses largely derived from studies of the more potent neurotoxins like trimethyltin. One proposed mechanism for trimethyltin's neurotoxic action involves the disruption of transmembrane potassium (K+) gradients. researchgate.netcdc.gov This hypothesis suggests that trimethyltin may impair the ability of astrocytes, a type of glial cell in the brain, to maintain the delicate balance of potassium ions, which is crucial for normal neuronal function. researchgate.net An imbalance in this gradient can lead to disruptions in neuronal inhibition and excitation. researchgate.net
Due to the apparent lack of significant neurotoxicity associated with diethyltin as noted in comparative studies, specific research into its mechanisms of neurotoxic action, such as the imbalance of potassium gradients, is limited. uu.nl
Hematological Systemic Effects
The impact of this compound on the hematological system has not been extensively detailed in available research. However, studies on other organotin compounds provide insights into potential effects on blood parameters.
Impact on Hemoglobin Concentration and Iron Metabolism
Research on various organotin compounds has demonstrated their potential to affect hematological parameters. Long-term studies involving tributyltin oxide in rats have shown a decrease in hemoglobin concentrations. cdc.gov It has been suggested that tributyltin oxide may disrupt the synthesis of hemoglobin by interfering with the uptake of iron or by promoting its loss, as indicated by an increase in young erythrocytes and decreased serum iron concentrations. cdc.gov Similarly, exposure to dioctyltin dichloride has also been found to reduce hemoglobin levels in rats. cdc.gov
Excess dietary tin, in general, has been shown in animal studies to lower serum levels of iron and copper, leading to signs of anemia. cdc.gov This condition could be reversed by supplementing the diet with iron and copper. cdc.gov While these findings highlight a potential mechanism for hematotoxicity for some organotins, specific studies on this compound are needed to confirm its particular impact on hemoglobin and iron metabolism.
Enzymatic Interactions and Biotransformation
The biotransformation of organotin compounds is a critical factor in their toxicity and persistence in biological systems. This involves enzymatic processes that can alter the structure and biological activity of the compound.
Diethyltin as a Substrate for Organomercurial Lyase MerB
Diethyltin (DET) has been identified as a substrate for the bacterial enzyme organomercurial lyase MerB. acs.orgresearchgate.netproteopedia.orgumontreal.ca This enzyme is known for its unique ability to cleave carbon-mercury bonds and also acts on certain organotin compounds. acs.orgresearchgate.netproteopedia.org
The interaction between diethyltin and MerB involves a series of steps. The initial binding of the organometallic compound occurs at the D99 residue in the active site of the enzyme. acs.orgresearchgate.netproteopedia.org This is followed by the cleavage of the carbon-tin bonds, where both ethyl groups are removed from the diethyltin molecule. umontreal.ca The resulting inorganic tin product, Sn(IV), remains bound within the active site in a coordination similar to that of mercury(II) after the cleavage of organomercurial compounds. acs.orgresearchgate.netproteopedia.orgumontreal.ca This binding and cleavage process is an exothermic reaction. acs.orgresearchgate.netproteopedia.org Interestingly, diethyltin shows a higher binding affinity for MerB than the enzyme's typical substrate, methylmercury. umontreal.ca
Table 1: Interaction of Diethyltin with Organomercurial Lyase MerB
| Feature | Description | Reference |
|---|---|---|
| Substrate Status | Diethyltin is a substrate for MerB. | acs.orgresearchgate.netproteopedia.orgumontreal.ca |
| Initial Binding Site | Binds to the D99 residue in the active site. | acs.orgresearchgate.netproteopedia.org |
| Enzymatic Action | Cleavage of both ethyl groups from the tin atom. | umontreal.ca |
| Product | Sn(IV) product remains bound in the active site. | acs.orgresearchgate.netproteopedia.orgumontreal.ca |
| Thermodynamics | Binding and cleavage is an exothermic reaction. | acs.orgresearchgate.netproteopedia.org |
| Binding Affinity | Higher than that of methylmercury. | umontreal.ca |
Dealkylation Processes of Ethyltin Compounds in Biological Systems
The dealkylation of organotin compounds, including ethyltin compounds, is a significant biological degradation process. who.intnih.govelixirpublishers.com This process involves the stepwise removal of the organic groups from the tin atom, which generally leads to a progressive decrease in the biological activity of the compound. elixirpublishers.com
For diethyltin compounds, dealkylation appears to occur in the gut as well as in the tissues of other organs. who.int The fundamental process is believed to be the oxidative cleavage of the carbon-tin bond. who.int In mammals, the progressive dealkylation of organotin compounds has been observed, though the specific biochemical pathways are not yet fully understood. nih.gov The ultimate end product of this degradation pathway is inorganic tin. elixirpublishers.com
Role of Microsomal Monooxygenases in Metabolism
The biotransformation of this compound, like other organotin compounds, is significantly mediated by the hepatic microsomal monooxygenase system. jst.go.jp This enzyme system, primarily located in the endoplasmic reticulum of liver cells, plays a crucial role in the metabolism of a wide array of xenobiotics. taylorandfrancis.commdpi.com The central catalysts in this system are the cytochrome P450 (CYP450) enzymes, which are responsible for the oxidative metabolism of many foreign compounds. mdpi.comhesiglobal.org
Research has established that the principal metabolic pathway for alkyltin compounds, including diethyltin derivatives, is oxidative dealkylation. who.intcdc.gov This process involves the enzymatic cleavage of the carbon-tin (C-Sn) bond. Seminal work by Kimmel, Fish, and Casida in 1977 demonstrated that rat liver microsomal monooxygenase systems metabolize various organotin compounds. nih.gov The mechanism involves the hydroxylation of the α-carbon or β-carbon of the alkyl chain attached to the tin atom. This hydroxylation results in an unstable intermediate that subsequently breaks down, leading to the removal of an ethyl group.
In the case of diethyltin compounds, this enzymatic action leads to the formation of monoethyltin derivatives. scispace.com Studies have indicated that the de-ethylation of diethyltin can occur in both the liver and the gut. scispace.com The involvement of the cytochrome P450 system is confirmed by studies on related organotins, where metabolism is inhibited by classic P450 inhibitors like SKF-525A. nih.gov While the metabolism of tributyltin to the more toxic dibutyltin is a well-studied example of P450-mediated dealkylation, the same enzymatic machinery is responsible for the further breakdown of dialkyltins like this compound. nih.gov The process is NADPH-dependent, a characteristic feature of cytochrome P450-catalyzed reactions. jst.go.jp
In vitro studies using rat liver microsomes have shown that diethyltin and triethyltin can be metabolized to ethene and ethane, indicating the cleavage and subsequent transformation of the ethyl groups. who.int This progressive dealkylation ultimately leads to the formation of inorganic tin, which can then be excreted from the body. altex.org The rate of metabolism can vary depending on the length of the alkyl chain, with shorter-chain alkyltins generally being metabolized at different rates than longer-chain ones like octyltins. who.int
The following table summarizes the key findings from research on the microsomal metabolism of diethyltin and related compounds.
| Substrate | Enzyme System | Key Metabolic Process | Primary Metabolites | Reference |
| Diethyltin compounds | Hepatic Microsomal Monooxygenases (Cytochrome P450) | Oxidative De-ethylation | Monoethyltin derivatives, Ethene, Ethane | scispace.comwho.int |
| Triethyltin compounds | Hepatic Microsomal Monooxygenases (Cytochrome P450) | Oxidative De-ethylation | Diethyltin derivatives, Ethene, Ethane | who.int |
| Tributyltin compounds | Hepatic Microsomal Monooxygenases (Cytochrome P450) | Oxidative Debutylation | Dibutyltin derivatives, Hydroxybutyltins | nih.govwho.int |
Environmental Fate and Degradation Pathways of Organotin Compounds Including Diethyltin Oxide
Anthropogenic Release and Environmental Accumulation
Organotin compounds, including diethyltin (B15495199) oxide, are not naturally occurring; their presence in the environment is a direct result of human activity. dcceew.gov.au Industrial applications are the primary source of release. Dialkyltin compounds like dibutyltin (B87310) oxide are widely used as heat stabilizers for polyvinyl chloride (PVC) plastics and as catalysts in various chemical reactions, such as the production of polyurethanes and silicones. vulcanchem.comgelest.com Although less common than its dibutyltin counterpart, diethyltin oxide serves as a catalyst in polyesterification reactions. vulcanchem.com Release into the environment can occur during the manufacturing, processing, and disposal of these products. dcceew.gov.aucdc.gov
Once released, organotin compounds exhibit a strong tendency to partition from the water column to solid matrices due to their low water solubility and lipophilic (fat-loving) character. who.intnih.gov They adsorb readily onto suspended particulate matter in water, which eventually settles. who.inttandfonline.com Consequently, the primary environmental sinks for these compounds are soil and aquatic sediments, where they can accumulate to concentrations thousands of times higher than in the overlying water. tandfonline.comcdc.gov This accumulation in sediments creates a long-term reservoir of contamination, posing a persistent risk to the ecosystem. tandfonline.comcdc.gov
Abiotic Degradation Mechanisms in Aquatic Environments
Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through reactions with water (hydrolysis) and light (photolysis).
Photolysis, or degradation by sunlight, is a significant abiotic pathway for organotin compounds in surface waters. pjoes.comtandfonline.com Exposure to ultraviolet (UV) radiation can cleave the carbon-tin bonds, leading to the sequential removal of the ethyl groups from this compound. geo-leo.dedcu.ie This process is known as stepwise dealkylation. geo-leo.deresearchgate.net
For analogous tributyltin compounds, photolytic degradation in sunlight has been observed to be a slow process, with a half-life exceeding 89 days, partially proceeding through stepwise debutylation to inorganic tin. researchgate.net The degradation of trimethyltin (B158744) chloride in water under UV light also shows a progression to inorganic tin species. dcu.ie It is expected that this compound would follow a similar pathway:
Diethyltin → Monoethyltin → Inorganic Tin
The rate of photolysis is influenced by factors such as water clarity, depth, and the presence of other substances that can act as photosensitizers. who.int
Hydrolysis is the chemical breakdown of a compound due to reaction with water. While crucial for the synthesis of this compound from diethyltin dichloride, its role in environmental degradation under typical conditions (neutral pH) is considered minor. vulcanchem.comwho.intcdc.gov The cleavage of the carbon-tin bond by hydrolysis is not a significant environmental fate process for many organotins. cdc.gov
However, the speciation of diethyltin compounds in water is affected by pH and the presence of other ions. In aqueous solutions, dialkyltin compounds can exist in equilibrium with various hydrolyzed forms, such as hydrated cations and hydroxo species. Studies on dibutyltin oxide (DBTO) have shown that it can undergo hydrolysis, particularly under acidic conditions. europa.eu The degradation products of hydrolysis are typically the corresponding hydroxides and, ultimately, less alkylated tin species.
Biotic Degradation in Soil and Sediment
Biotic degradation, or biodegradation, is the breakdown of organic substances by microorganisms and is the most important degradation pathway for organotin compounds in soil and sediment. tandfonline.comeuropa.eu
A wide variety of microorganisms, including bacteria and fungi, are capable of degrading organotin compounds. who.intepa.gov The primary mechanism is sequential dealkylation, where microbes cleave the carbon-tin bonds, using the compound as a carbon source in a process called co-metabolism. who.intresearchgate.net This process progressively reduces the toxicity of the compound, as toxicity generally decreases with a lower number of alkyl groups. pjoes.comtandfonline.com
The rate of biodegradation and the resulting half-life of organotins are highly variable and depend on a range of environmental factors. researchgate.netpublications.gc.ca
Oxygen Availability: Aerobic (oxygen-present) degradation is generally faster than anaerobic (oxygen-absent) degradation. elixirpublishers.com However, some studies suggest anaerobic degradation can also be significant. who.intepa.gov
Temperature and pH: Microbial activity is sensitive to changes in temperature and pH. researchgate.net
Nutrient Availability: The presence of other organic substances can enhance co-metabolism. who.intepa.gov
Concentration: High concentrations of organotins can be toxic to the very microorganisms that would otherwise degrade them, thus inhibiting the process. elixirpublishers.com
Due to these variables, reported half-lives for analogous organotins span a wide range. In the water column, the half-life can be from a few days to several weeks. who.int In sediments, where conditions are often anaerobic and the compounds are strongly bound, degradation is much slower, with half-lives estimated to be from several months to many years. cdc.govresearchgate.netpublications.gc.ca
Table 1: Indicative half-life ranges for analogous organotin compounds like Tributyltin (TBT) in various environmental settings. who.intcdc.govepa.govpublications.gc.canih.gov Specific half-lives for this compound may vary.
The movement of this compound in soil is largely controlled by adsorption, the process by which chemicals bind to soil particles. Due to their hydrophobic nature, organotins adsorb strongly to soil components, which limits their mobility and potential to leach into groundwater. tandfonline.compjoes.com
Several soil properties influence the extent of adsorption:
Organic Matter Content: Soils rich in organic matter show a higher capacity for adsorbing organotins. pjoes.com
Clay Content: The mineral fraction of soil, particularly clay minerals, provides a large surface area for adsorption. pjoes.com
pH: Soil pH can affect the surface charge of soil particles and the chemical form of the organotin compound, thereby influencing adsorption. scielo.org.mx
Because of this strong adsorption, organotin compounds are not easily leached from the soil by water. tandfonline.com Their transport is primarily associated with the movement of soil particles themselves through erosion rather than dissolution in water.
Table 2: Key soil characteristics influencing the adsorption and leaching of organotin compounds. tandfonline.compjoes.comscielo.org.mx
Table of Mentioned Compounds
Speciation Analysis and Environmental Monitoring Methodologies
Effective environmental monitoring requires analytical methods that can distinguish between the different organotin species, as their toxicity varies significantly. mdpi.comresearchgate.net Speciation analysis is therefore crucial for accurately assessing the environmental risk posed by these compounds. researchgate.net Various analytical techniques have been developed for the determination of organotin compounds in environmental matrices like water, sediment, and biota. mdpi.commdpi.com
These methods often involve an extraction step to isolate the organotin compounds from the sample matrix, followed by a derivatization step to make them suitable for chromatographic analysis. mdpi.comnih.gov Gas chromatography (GC) and liquid chromatography (LC) are commonly employed for the separation of different organotin species. mdpi.comresearchgate.net
A particularly powerful technique for the speciation analysis of organotin compounds is micro-liquid chromatography-electrospray ion trap mass spectrometry (µLC-ES-ITMS). epa.gov This method, as outlined in EPA Method 8323, is designed for the determination of organotins as their cations in water and biological tissues without the need for hydrolysis and derivatization. epa.goveuropa.eu
The µLC-ES-ITMS technique involves the following key steps:
Sample Preparation: Water samples are typically acidified and then passed through a solid-phase extraction (SPE) disk to concentrate the organotin compounds. Biological tissues require solvent extraction. epa.goveuropa.eu
Chromatographic Separation: The sample extract is injected into a micro-liquid chromatograph (µLC), which uses a reversed-phase column to separate the different organotin species based on their polarity. A gradient elution program is often used to achieve optimal separation. epa.gov
Ionization: The separated compounds are then introduced into the electrospray (ES) source, where they are ionized, typically forming positive ions (cations). epa.gov
Mass Spectrometric Detection: The ions are then transferred to an ion trap mass spectrometer (ITMS) for detection and quantification. The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the identification and measurement of each organotin species. epa.gov
This method is particularly advantageous for analyzing polar and non-volatile organotin compounds that are difficult to analyze using gas chromatography. epa.gov The sensitivity of the method is dependent on several factors, including the sample matrix, the mobile phase used in the µLC, and the tuning parameters of the mass spectrometer. epa.goveuropa.eu
Table 1: Organotin Compounds Determinable by EPA Method 8323 epa.gov This interactive table provides a list of organotin compounds that can be analyzed using the µLC-ES-ITMS method.
| Compound Name | CAS No. |
|---|---|
| Tributyltin chloride | 1461-22-9 |
| Dibutyltin dichloride | 683-18-1 |
| Monobutyltin (B1198712) trichloride | 1118-46-3 |
| Triphenyltin (B1233371) chloride | 668-34-8 |
| Diphenyltin dichloride | 1135-99-5 |
| Monophenyltin trichloride | 1124-19-2 |
Note: The method detects the free cation of the organotin, regardless of the original salt form (e.g., chloride, oxide). epa.gov
Bioaccumulation and Biomagnification in Aquatic Organisms
A significant concern regarding organotin compounds is their potential to bioaccumulate in aquatic organisms and biomagnify through the food web. wikipedia.orgcimi.org Bioaccumulation is the process by which an organism absorbs a substance from its environment, leading to a concentration of that substance in its tissues that is higher than in the surrounding medium. cimi.orgagr.hr Biomagnification occurs when the concentration of a substance increases at successively higher levels in a food chain. cimi.org
Organotin compounds, being lipophilic (fat-soluble), have a tendency to accumulate in the fatty tissues of organisms. wikipedia.orgcimi.org This process starts at the bottom of the food web, with primary producers like phytoplankton absorbing the compounds from the water. cimi.org These organisms are then consumed by primary consumers (e.g., zooplankton), which are in turn eaten by organisms at higher trophic levels, such as fish. cimi.orgnih.gov
The extent of bioaccumulation is often expressed by the bioconcentration factor (BCF) or the bioaccumulation factor (BAF). agr.hrnih.gov The BCF refers to the uptake of a chemical from water only, while the BAF includes uptake from all sources, including food. nih.gov Studies have shown that some organotin compounds can have high BCF and BAF values in certain aquatic species. canada.ca
While bioaccumulation of organotins is well-documented, the extent of biomagnification can vary. wikipedia.org Some studies have demonstrated a slight biomagnification of tributyltin in the lower parts of the marine food chain. wikipedia.org However, the transfer and magnification to larger marine animals is still a subject of research. wikipedia.org The persistence of these compounds in the environment, particularly in sediments, means that aquatic organisms can be exposed to them over long periods, facilitating bioaccumulation. cdc.govwikipedia.org
Table 2: Bioaccumulation and Biomagnification of Organotins in Aquatic Ecosystems This interactive table summarizes the key processes and factors related to the bioaccumulation and biomagnification of organotin compounds.
| Process | Description | Key Factors |
|---|---|---|
| Bioaccumulation | The net uptake of a chemical by an organism from its environment, resulting in a higher concentration in the organism than in the surrounding medium. cimi.orgagr.hr | Lipophilicity of the compound, exposure duration, organism's metabolism. wikipedia.orgagr.hr |
| Biomagnification | The increase in the concentration of a substance at successively higher levels in a food chain. cimi.org | Trophic level, feeding habits of the organism. cimi.org |
| Bioconcentration Factor (BCF) | A measure of the extent of chemical accumulation in an organism from water. agr.hrnih.gov | Chemical's properties, species-specific uptake and elimination rates. agr.hr |
| Bioaccumulation Factor (BAF) | A measure of the extent of chemical accumulation in an organism from all environmental sources, including water and food. nih.gov | Includes dietary uptake in addition to waterborne exposure. nih.gov |
Advanced Materials Research Incorporating Diethyltin Oxide
Catalytic Applications in Polymer and Materials Synthesis
Diethyltin (B15495199) Oxide functions as a potent catalyst in the synthesis of various polymers, leveraging its Lewis acidic nature to facilitate reactions like esterification and transesterification. vulcanchem.com Its effectiveness is particularly noted in processes requiring high temperatures where many traditional catalysts might decompose. rjpbcs.com
Diethyltin Oxide has demonstrated significant catalytic activity in polymerization, particularly in the formation of polyesters and polyurethanes. vulcanchem.comgoogle.com Organotin compounds, acting as Lewis acids, show remarkable catalytic activity in polymerization reactions. lupinepublishers.com
In polyesterification, this compound is effective in accelerating reactions, especially those involving secondary alcohols and vicinal diols. vulcanchem.com Its catalytic action is attributed to the Lewis acidity at the tin centers, which activates the carbonyl group of the acid or ester, making it more susceptible to nucleophilic attack by the alcohol. vulcanchem.comlupinepublishers.com Research has shown that in specific polyesterification reactions, such as the synthesis of polyesters from trimethylolpropane (B17298) and isophthalic acid at 230°C, this compound can yield a product with a low acid number (<10) within four hours. vulcanchem.com
It is also a documented catalyst for the preparation of polyurethanes, which are formed by the reaction of polyisocyanates with polyols. google.comwikipedia.org In these systems, organotin catalysts like this compound are highly effective in promoting the chain extension reaction between the isocyanate and the alcohol. google.comlupinepublishers.com While various organotin compounds are used, including dimethyltin (B1205294) oxide and dibutyltin (B87310) oxide, this compound is cited as a suitable catalyst for these reactions. google.com
Table 1: Comparative Catalytic Performance in Polyester Synthesis
| Catalyst | Reactants | Conditions | Result | Source |
|---|---|---|---|---|
| This compound | Trimethylolpropane, Isophthalic Acid | 230°C, 0.05 wt.% catalyst | Polyester with acid number <10 within 4 hours | vulcanchem.com |
| This compound | General Polyesterification | Not specified | 50% increase in inherent viscosity compared to Dibutyltin Oxide | vulcanchem.com |
| Dibutyltin Oxide | General Polyesterification | Not specified | Baseline for viscosity comparison | vulcanchem.com |
The catalytic efficiency of this compound directly translates into the ability to improve the final properties of materials. By promoting more complete polymerization and achieving higher molecular weights, it enhances characteristics like mechanical strength. For instance, a patented process highlighted that using this compound as a catalyst increased the inherent viscosity of the resulting polyesters by 50% when compared to using Dibutyltin Oxide. vulcanchem.com Higher inherent viscosity is generally indicative of a higher polymer molecular weight, which often leads to improved mechanical properties such as tensile strength and toughness.
Potential for Integration in Functional Oxides
Functional oxides are a class of materials exhibiting a wide range of electronic and chemical properties, making them suitable for applications like gas sensors and transparent conductive coatings. google.comcecam.org The deposition of thin films of these oxides is a critical manufacturing step, often accomplished through Chemical Vapor Deposition (CVD). google.com
Organotin compounds are frequently used as molecular precursors for depositing tin oxide (SnO₂) thin films via CVD. google.com A variety of these compounds, including Dimethyltin Dichloride (Me₂SnCl₂), Dibutyltin Diacetate (Bu₂Sn(OAc)₂), and Tetramethyltin (Me₄Sn), have been successfully employed for this purpose. google.com These precursors are typically volatile and decompose on a heated substrate to form the desired tin oxide film, often in the presence of an added oxidant like oxygen or water. google.com
While this compound is not as commonly cited as other organotins, its properties make it a potential candidate for this application, analogous to the well-documented use of Dimethyltin Dichloride. google.com The principle relies on the thermal decomposition of the organometallic compound to leave behind a metal oxide layer. The choice of precursor can influence the deposition temperature, growth rate, and purity of the resulting film. oak.go.kr For example, the use of halogenated precursors like tin tetrachloride often requires high deposition temperatures, whereas other organometallics may allow for lower processing temperatures. oak.go.kr The development of new precursors is a continuing area of research aimed at improving film quality and process safety. rsc.org
Table 2: Selected Organotin Precursors for Tin Oxide Thin Film Deposition
| Precursor Compound | Deposition Method | Key Characteristics/Application | Source(s) |
|---|---|---|---|
| Dimethyltin Dichloride | Chemical Vapor Deposition (CVD) | Standard organotin precursor for SnO₂ films. | google.com |
| Dibutyltin Diacetate | Chemical Vapor Deposition (CVD) | Used for SnO₂ films for gas sensors. | google.comgrafiati.com |
| Tetramethyltin | Chemical Vapor Deposition (CVD) | Volatile precursor requiring an added oxidant. | google.com |
| Tin(II) bis-ureate | Aerosol-Assisted CVD | Forms tin monoxide (SnO) films at low temperatures (250°C). | bath.ac.uk |
| This compound | (Potential Precursor) | Analogous to other diorganotin compounds used in CVD/ALD. | - |
Stabilization of Polymers (e.g., PVC)
Poly(vinyl chloride) (PVC) is a widely used thermoplastic that is susceptible to thermal degradation at its processing temperatures. alfachemic.com This degradation involves the elimination of hydrogen chloride (HCl), leading to discoloration and loss of mechanical properties. iyte.edu.tr To counteract this, heat stabilizers are essential additives, with organotin compounds being a major class of these stabilizers since the 1940s. lupinepublishers.comiyte.edu.tr
Diorganotin compounds, the class to which this compound belongs, are effective PVC stabilizers. wikipedia.org The primary stabilization mechanism is twofold: the stabilizer reacts with and replaces labile allylic chloride atoms in the PVC chain, and it scavenges the HCl that is released during degradation, preventing it from catalyzing further breakdown of the polymer. lupinepublishers.comwikipedia.org The most common commercial organotin stabilizers are based on dibutyltin and dioctyltin (B90728) derivatives. lupinepublishers.combnt-chemicals.com However, the fundamental stabilizing action is a feature of the diorganotin moiety. These compounds prevent discoloration and maintain the integrity of the polymer during high-temperature processing and for long-term use. lupinepublishers.comiyte.edu.tr Though less common than its dibutyl and dioctyl counterparts, this compound shares the core chemical structure responsible for this stabilizing effect.
Current Research Gaps and Future Academic Directions for Diethyltin Oxide
Elucidating Undiscovered Mechanisms of Biological Activity
The biological effects of organotin compounds are a subject of ongoing research, with much of the focus having been on tri- and dibutyltin (B87310) derivatives. For diethyltin (B15495199) oxide, the precise mechanisms of its biological activity remain largely uncharted territory, representing a significant research gap.
Current knowledge is primarily based on extrapolations from related dialkyltin compounds. Dialkyltins are known to exhibit immunotoxicity, characterized by thymus atrophy due to the suppression of thymocyte proliferation and the induction of apoptosis in mature thymocytes. iarc.frcdc.gov The proposed mechanisms involve the inhibition of DNA and protein synthesis and the disruption of intracellular calcium level regulation. iarc.fr Specifically for diethyltin, it has been shown to inhibit mitochondrial respiration by targeting alpha-keto oxidase activity, which leads to an accumulation of pyruvate (B1213749). inchem.org In isolated rat thymocytes, micromolar concentrations of diethyltin were found to decrease the synthesis of DNA, RNA, and proteins. uu.nl
A 2024 study on diethyltin carboxylates highlighted their potential as antifungal agents, with one complex, [(Et₂Sn)₂(O₂CC₆H₃O₂)₂], demonstrating a minimum inhibitory concentration (MIC) of 8 µg/mL against Candida albicans. vulcanchem.com The proposed mechanism involves the disruption of the fungal cell membrane. vulcanchem.com Furthermore, a diethyltin(IV) complex showed promising cytotoxic results against human oral epidermoid carcinoma (KB) cell lines, with an IC50 value comparable to cisplatin. researchgate.net
However, these findings are fragmented. A critical future direction is to move beyond general dialkyltin toxicity and investigate the specific molecular interactions of diethyltin oxide. Key research questions include:
What are the primary intracellular protein targets of this compound?
How does it specifically modulate signaling pathways related to apoptosis and cell cycle regulation in different cell types?
What is the detailed mechanism of its observed antifungal activity at the molecular level?
Does this compound induce oxidative stress, and if so, through what pathways? researchgate.net
Answering these questions will require dedicated toxicogenomic and proteomic studies on cells exposed to pure this compound.
Comprehensive Metabolic Pathway Mapping in Biological Systems
The metabolic fate of this compound in living organisms is another area where comprehensive data is lacking. The general metabolic pathway for alkyltin compounds involves dealkylation and hydroxylation, catalyzed by microsomal monooxygenase systems like cytochrome P-450 enzymes in the liver. cdc.govacs.orgnih.gov For instance, tributyltin is metabolized to dibutyltin and subsequently monobutyltin (B1198712). uu.nlnih.gov It is presumed that diethyltin undergoes a similar sequential de-ethylation to monoethyltin and ultimately inorganic tin. cdc.gov Studies in rats have confirmed the dealkylation of tetraethyltin (B1219993) and diethyltin. inchem.orgcdc.gov
However, a detailed metabolic map, including reaction kinetics, tissue-specific metabolism, and the profile of conjugated metabolites for this compound, has not been established. Future academic pursuits should focus on:
In vivo and in vitro metabolic studies: Utilizing radiolabeled this compound to trace its absorption, distribution, metabolism, and excretion (ADME) in model organisms. nih.gov
Metabolite identification: Characterizing the full spectrum of metabolites, including hydroxylated and conjugated forms, using advanced analytical techniques like high-resolution mass spectrometry.
Enzyme kinetics: Determining the specific cytochrome P-450 isozymes responsible for its metabolism and quantifying their kinetic parameters.
This knowledge is crucial for understanding the compound's toxicokinetics and for accurate risk assessment. nih.gov
Detailed Environmental Impact Assessments, particularly in Sediment
Organotin compounds are recognized as significant environmental pollutants due to their widespread use and persistence. nih.gov Tributyltin (TBT), in particular, accumulates in sediments, where it degrades slowly. nih.gov The degradation of organotins in the environment occurs through both biotic (microbial) and abiotic processes. researchgate.nettaylorfrancis.com The degradation rates for methyltins and butyltins in forest soils are reported to be slow, with half-lives ranging from six months to 15 years. researchgate.net
While general concerns about organotin contamination in sediment are well-documented, specific data on this compound are scarce. It is known that dibutyltin is a degradation product of tributyltin, but the environmental concentration, persistence, and ecotoxicity of this compound originating from its own sources are not well-studied. uu.nl
Future research must address this gap through:
Monitoring studies: Quantifying the levels of this compound in sediments from industrial and agricultural areas where it might be used.
Degradation studies: Determining the half-life of this compound in various sediment types under different redox conditions to understand its persistence.
Ecotoxicity testing: Assessing the chronic toxicity of sediment-bound this compound on benthic organisms.
These assessments are vital for establishing environmental quality standards and for understanding the ecological risks posed by this specific compound.
Development of Green Synthesis Methodologies for this compound
The conventional synthesis of this compound involves the hydrolysis of diethyltin dihalides, which are often produced using organometallic reagents that are not environmentally benign. wikipedia.org There is a growing need to develop "green" synthesis methods for all chemicals, including organotins, that are more sustainable and less hazardous. nih.gov
The principles of green chemistry encourage the use of renewable feedstocks, less hazardous reagents, and energy-efficient processes. nih.gov While the green synthesis of tin oxide (SnO₂) nanoparticles using plant extracts and microorganisms is an active area of research, these methods are not directly applicable to the synthesis of organotin compounds like this compound. nih.gov
A recent development in the green application of this compound involves its immobilization on mesoporous silica (B1680970) (SBA-15) to create a recyclable catalyst for biodiesel production. vulcanchem.com This points towards a greener application but not a green synthesis of the compound itself. The synthesis of the precursor, dibutyltin methoxide, can be achieved by reacting dibutyltin oxide with methanol, which is a more direct route. smolecule.com
Future academic directions in this area should focus on:
Catalytic routes: Exploring catalytic methods that avoid stoichiometric reagents, potentially using tin metal and ethyl halides under greener conditions.
Bio-based precursors: Investigating the possibility of using bio-derived ethanol (B145695) as a source for the ethyl groups.
Solvent-free or aqueous synthesis: Developing synthesis protocols that minimize or eliminate the use of volatile organic solvents.
Exploration of Novel Coordination Architectures and their Properties
The tin atom in organotin compounds can adopt various coordination numbers, leading to a rich structural chemistry with diverse applications. bsmiab.org Diorganotin oxides like dibutyltin oxide are known to form complex polymeric or oligomeric structures, often featuring Sn-O-Sn ladders and rings. wikipedia.org While this compound is expected to form similar structures, its specific coordination chemistry is less explored than that of its dibutyl or diphenyl analogues.
Recent research has touched upon the coordination complexes of diethyltin. For example, diethyltin carboxylates have been synthesized and investigated for their antifungal properties. vulcanchem.com The structural analysis of related dimethyltin(IV) complexes has revealed the formation of one-dimensional coordination polymers. researchgate.netrsc.org These studies often involve the reaction of the diorganotin oxide with a ligand, indicating that this compound is a key precursor for building more complex architectures. ijcce.ac.ir The resulting structures can range from simple monomers to intricate supramolecular assemblies held together by non-covalent interactions. informahealthcare.comnih.gov
The exploration of novel coordination architectures involving this compound is a promising research avenue. Future studies could target:
Synthesis with multifunctional ligands: Using ligands with diverse donor atoms (N, O, S, Se) to create new coordination polymers, metal-organic frameworks (MOFs), and supramolecular structures. mdpi.com
Structural characterization: Employing single-crystal X-ray diffraction to fully elucidate the often-complex structures of this compound derivatives. bsmiab.org
Property investigation: Correlating the structural features of new diethyltin complexes with their potential catalytic, luminescent, or biological properties.
Design of this compound-Based Catalysts for Sustainable Chemical Transformations
Organotin compounds, including dialkyltin oxides, are widely used as catalysts in various industrial processes, such as the production of silicones and polyurethanes. wikipedia.orgreaxis.comreaxis.com Dibutyltin oxide is a well-known catalyst for transesterification and regioselective sulfonylation reactions. wikipedia.orgorganic-chemistry.orggelest.com
This compound has also been identified as an effective catalyst. It has been shown to accelerate polyesterification reactions, in some cases showing higher activity than dibutyltin oxide. vulcanchem.com It is also used as a crosslinking catalyst in coatings. vulcanchem.com A notable application in sustainable chemistry is the use of immobilized this compound as a recyclable heterogeneous catalyst for biodiesel production from waste cooking oil, achieving high yields over multiple cycles. vulcanchem.com This demonstrates its potential in green chemical transformations. However, the scope of its catalytic applications remains narrow compared to dibutyltin oxide.
Future research should aim to broaden the catalytic utility of this compound, with a focus on sustainable processes:
Catalyst development: Designing new heterogeneous catalysts by supporting this compound on various materials (e.g., polymers, other metal oxides) to enhance activity and recyclability. rsc.org
New transformations: Exploring its catalytic activity in other green reactions, such as carbon dioxide utilization (e.g., synthesis of organic carbonates), biomass conversion, and Baeyer-Villiger oxidations. rsc.orgresearchgate.net
Mechanistic studies: Investigating the reaction mechanisms of this compound-catalyzed transformations to enable the rational design of more efficient catalysts.
Investigations into Bioremediation Strategies
The contamination of soil and water with persistent organic pollutants like organotins is a serious environmental problem. psmjournals.org Bioremediation, which uses microorganisms to degrade or detoxify pollutants, offers an environmentally friendly and cost-effective solution. psmjournals.orgpsmjournals.org
Research on the bioremediation of organotins has primarily focused on tributyltin (TBT). nih.govpsmjournals.org Bacteria have been identified that can degrade TBT through a sequential dealkylation process, first to dibutyltin (DBT), then to monobutyltin (MBT), and finally to less toxic inorganic tin. nih.govresearchgate.net Several bacterial species, including Pseudomonas spp. and Bacillus spp., have shown potential for TBT bioremediation. psmjournals.orgpsmjournals.org The degradation can occur via metabolism where TBT is used as a carbon source, or through co-metabolism. researchgate.net Siderophores, which are iron-chelating compounds produced by bacteria, have also been implicated in the cleavage of tin-carbon bonds. nih.gov
While it is plausible that similar microbial processes could degrade this compound, specific research into its bioremediation is a clear gap. Future academic work should include:
Isolation and screening of microbes: Identifying and isolating microorganisms from contaminated sites that are capable of degrading this compound.
Degradation pathway analysis: Elucidating the specific metabolic pathways and enzymes involved in the microbial de-ethylation of diethyltin.
Optimization of bioremediation conditions: Investigating the effects of environmental factors such as pH, temperature, and nutrient availability on the efficiency of bioremediation. researchgate.net
Phytoremediation studies: Assessing the potential of plants to take up and transform diethyltin compounds from contaminated soils.
Addressing these research gaps is essential for developing effective strategies to mitigate the environmental impact of this compound.
Q & A
Q. What are the standard methodologies for synthesizing diethyltin oxide, and how can purity be rigorously verified?
this compound is typically synthesized via hydrolysis of diethyltin dichloride. A common protocol involves reacting diethyltin dichloride with aqueous sodium hydroxide under controlled pH (8–10) and temperature (60–80°C) . Post-synthesis, purity verification requires a combination of techniques:
- Elemental analysis (Sn, C, H content) to confirm stoichiometry.
- FTIR spectroscopy to identify Sn-O stretching vibrations (~600–700 cm⁻¹) and Sn-C bonds (~500–550 cm⁻¹) .
- ¹H/¹³C NMR to confirm the absence of residual organic precursors (e.g., ethyl groups at δ ~1.3 ppm for ¹H) .
- Thermogravimetric analysis (TGA) to assess thermal decomposition profiles and detect impurities like unreacted precursors .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural properties?
- Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths (Sn-O: ~2.0–2.2 Å) and coordination geometry (tetrahedral vs. polymeric structures) .
- Solid-state NMR (¹¹⁹Sn) can distinguish between monomeric and oligomeric forms based on chemical shifts (δ −200 to −600 ppm for Sn(IV) oxides) .
- Raman spectroscopy complements FTIR by identifying symmetric Sn-O-Sn vibrations (~300–400 cm⁻¹) in polymeric networks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
Discrepancies in thermal decomposition temperatures (e.g., 180°C vs. 220°C) often arise from:
- Sample purity : Trace moisture or residual solvents alter decomposition kinetics. Use TGA coupled with mass spectrometry (TGA-MS) to identify volatile byproducts .
- Measurement conditions : Heating rates (5–20°C/min) and atmosphere (N₂ vs. air) significantly affect results. Standardize protocols using ISO 11358 guidelines .
- Morphological differences : Nanoparticulate vs. bulk forms exhibit distinct thermal behaviors. Compare data using identical particle size distributions (PSD) via dynamic light scattering (DLS) .
Q. What experimental design considerations are critical when studying this compound’s catalytic properties in organic reactions?
Key variables include:
- Substrate scope : Test this compound in diverse reactions (e.g., transesterification, aldol condensation) to evaluate catalytic versatility .
- Reaction kinetics : Use in situ FTIR or GC-MS to monitor intermediate formation and turnover frequencies (TOF).
- Leaching tests : Conduct hot filtration experiments to confirm heterogeneous vs. homogeneous catalytic mechanisms .
- Post-reaction characterization : Analyze spent catalysts via X-ray photoelectron spectroscopy (XPS) to detect Sn oxidation state changes .
Q. How can computational modeling complement experimental data to elucidate this compound’s reactivity?
- Density functional theory (DFT) : Calculate activation energies for Sn-O bond cleavage or nucleophilic attack pathways. Compare with experimental kinetic data .
- Molecular dynamics (MD) : Simulate solvent effects on catalytic activity (e.g., polar vs. non-polar solvents) .
- Crystal structure prediction (CSP) : Identify polymorphs that may explain variability in reported catalytic performance .
Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for reconciling conflicting toxicity data in this compound studies?
- Meta-analysis : Aggregate data from multiple studies (e.g., LD₅₀ values) using random-effects models to account for heterogeneity .
- Sensitivity analysis : Identify outliers by evaluating dose-response curves and experimental conditions (e.g., cell lines vs. in vivo models) .
- Principal component analysis (PCA) : Correlate toxicity endpoints (e.g., oxidative stress, apoptosis) with physicochemical properties (e.g., solubility, particle size) .
Methodological Tables
Table 1: Comparison of this compound Synthesis Methods
| Method | Yield (%) | Purity (Sn Content) | Key Characterization Techniques | Limitations |
|---|---|---|---|---|
| Hydrolysis of SnCl₂Et₂ | 75–85 | ≥95% | FTIR, NMR, TGA | Residual chloride impurities |
| Solvothermal synthesis | 90–95 | ≥98% | SCXRD, elemental analysis | High energy consumption |
Table 2: Common Analytical Techniques for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
